Product packaging for Dimethyl 2-(2-methoxyphenoxy)malonate(Cat. No.:CAS No. 150726-89-9)

Dimethyl 2-(2-methoxyphenoxy)malonate

Cat. No.: B022909
CAS No.: 150726-89-9
M. Wt: 254.24 g/mol
InChI Key: SBUXKADXTZOBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9) is a high-purity chemical intermediate extensively used in organic synthesis and pharmaceutical research. This compound serves as a versatile building block for constructing complex molecular architectures, particularly those with a methoxyphenyl structure. Key Characteristics & Specifications • Molecular Formula: C 12 H 14 O 6 • Molecular Weight: 254.24 g/mol • Appearance: White to off-white solid • Assay: 95% min. - 98% min. • Storage: Sealed in a dry environment at room temperature • Solubility: Soluble in common organic solvents such as Dichloromethane and Methanol. Research Applications This malonate ester is a critical precursor in the development of various bioactive compounds. Its primary value lies in its reactive structure, which allows for diverse chemical transformations including alkylation, condensation, and cyclization reactions. Researchers utilize it in medicinal chemistry projects, such as the synthesis of dual endothelin receptor antagonists for cardiovascular research and as a precursor for molecules targeting neurodegenerative diseases. The methoxy group enhances the lipophilicity and can influence the biological activity of the resulting drug candidates. Handling & Safety This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O6 B022909 Dimethyl 2-(2-methoxyphenoxy)malonate CAS No. 150726-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(2-methoxyphenoxy)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXKADXTZOBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514170
Record name Dimethyl (2-methoxyphenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150726-89-9
Record name Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150726-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (2-methoxyphenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-(2-methoxyphenoxy)malonate, a valuable intermediate in organic synthesis.[1][2] This document details two established synthetic protocols, outlines the compound's key physicochemical and spectral properties, and includes predicted infrared spectroscopic data. Furthermore, this guide presents a logical workflow for its synthesis and a conceptual diagram illustrating its potential structure-activity relationships based on the bioactivities of related compounds.

Introduction

This compound is a malonate ester derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating a methoxyphenyl moiety.[1][3] Its structural features, including the reactive methylene group flanked by two ester functionalities, allow for a variety of chemical transformations such as alkylation, condensation, and cyclization reactions.[3] This makes it a compound of interest in medicinal chemistry for the development of novel bioactive compounds.[3] This guide summarizes the available scientific data on its synthesis and characterization to support further research and development.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, both involving the reaction of guaiacol (2-methoxyphenol) with a malonate derivative.

Experimental Protocols

Method 1: Synthesis using Sodium Methoxide in Methanol

This procedure involves the reaction of guaiacol with dimethyl 2-chloromalonate in the presence of a sodium methoxide solution.

  • Materials:

    • Guaiacol (12.5 g, 0.100 mol, 1.0 eq.)

    • Dimethyl 2-chloromalonate (19.0 g, 0.114 mol, 1.14 eq.)

    • Sodium (2.3 g, 0.10 mol, 1.0 eq.)

    • Methanol (75 ml)

    • Toluene

    • Deionized water

    • 1% Aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of sodium methoxide is prepared by slowly adding sodium to methanol.

    • This sodium methoxide solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

    • The reaction mixture is stirred at 45 °C for 1 hour.

    • After the reaction is complete, the volatile components are removed by rotary evaporation.

    • The remaining residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.

    • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.

Method 2: Synthesis using Sodium Hydroxide in Toluene

This alternative method utilizes sodium hydroxide as the base and toluene as the solvent.

  • Materials:

    • Guaiacol (200 g, 1.61 mol)

    • Sodium hydroxide (67.6 g, 1.692 mol)

    • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)

    • Toluene (1 L)

  • Procedure:

    • Guaiacol is dissolved in toluene at room temperature, followed by the addition of sodium hydroxide.

    • The mixture is heated to reflux to remove water azeotropically.

    • Dimethyl 2-chloromalonate is then added at 65 °C over a period of 30 minutes.

    • The reaction mixture is heated to reflux and stirred for 3 hours.

    • After cooling, the solution is concentrated to yield the product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents Guaiacol Guaiacol Reaction Reaction (45°C or Reflux) Guaiacol->Reaction DCM Dimethyl 2-chloromalonate DCM->Reaction Base Base (Sodium Methoxide or NaOH) Base->Reaction Solvent Solvent (Methanol or Toluene) Solvent->Reaction Workup Workup (Washing & Extraction) Reaction->Workup Purification Purification (Concentration) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization Data

The synthesized this compound is typically obtained as a viscous oil or a white to off-white solid.[3][4]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₄O₆[4]
Molecular Weight254.24 g/mol [4]
AppearanceViscous oil or white to off-white solid[3][4]
Boiling Point131 °C (literature value 128 °C)[4]
SolubilitySoluble in common organic solvents like dichloromethane and methanol.[3]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)
Chemical Shift (δ) ppm Multiplicity & Integration
7.12-7.00(m, 2H)
6.98-6.90(m, 1H)
6.90-6.82(m, 1H)
5.27(s, 1H)
3.85(s, 3H)
3.84(s, 6H)
Reference: [4]
¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
166.2(2C, C=O)
150.4(Ar-C)
146.0(Ar-C)
124.4(Ar-CH)
120.8(Ar-CH)
119.0(Ar-CH)
112.5(Ar-CH)
78.4(CH)
55.8(OCH₃)
53.0(2C, OCH₃)
Reference: [4]

3.2.2. Mass Spectrometry (MS)

Technique Value
High-Resolution Mass Spectrometry (HRMS)Calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869, Found: 255.0870
Reference: [4]

3.2.3. Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic, -OCH₃ and -CH)3000-2850
C=O stretching (ester)~1750-1735 (strong)
C=C stretching (aromatic)~1600 and ~1475
C-O-C stretching (aryl ether)~1250 (asymmetric) and ~1040 (symmetric)
C-O stretching (ester)~1200-1000

Potential Biological Relevance

While no specific signaling pathways involving this compound have been elucidated, its structural components, the 2-methoxyphenol (guaiacol) and malonate moieties, are present in various biologically active molecules. This suggests potential for this compound to be a precursor for molecules targeting a range of biological processes. For instance, it is a precursor for the synthesis of dual endothelin receptor antagonists and molecules targeting neurodegenerative diseases.[3]

Conceptual Diagram of Structure-Activity Relationships

SAR_Concept cluster_moieties Structural Moieties cluster_activities Potential Biological Activities of Derivatives Compound This compound GuaiacolMoiety 2-Methoxyphenol (Guaiacol) Moiety Compound->GuaiacolMoiety contains MalonateMoiety Dimethyl Malonate Moiety Compound->MalonateMoiety contains ReceptorAntagonism Receptor Antagonism (e.g., Endothelin) Compound->ReceptorAntagonism is a precursor for Antioxidant Antioxidant Activity GuaiacolMoiety->Antioxidant confers potential for EnzymeInhibition Enzyme Inhibition (e.g., Kinases, LOX) MalonateMoiety->EnzymeInhibition enables synthesis of inhibitors

Caption: Potential structure-activity relationships of this compound.

Conclusion

This technical guide has consolidated the available information on the synthesis and characterization of this compound. The detailed experimental protocols and comprehensive characterization data, including NMR and mass spectrometry, provide a solid foundation for researchers. While a specific infrared spectrum is not available, the predicted absorption bands offer guidance for its identification. The provided diagrams for the synthesis workflow and potential bioactivity offer a clear visual representation of its preparation and potential applications in drug discovery and development. This document serves as a valuable resource for scientists working with this versatile chemical intermediate.

References

Physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical identity, physicochemical characteristics, and detailed experimental protocols for its synthesis.

Core Properties and Identifiers

This compound, with the CAS number 150726-89-9, is a malonate ester derivative that serves as a versatile building block in the creation of complex molecular structures, particularly those incorporating a methoxyphenyl moiety.[1] It is primarily utilized in the development of various bioactive compounds.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 150726-89-9[2][3][4][5]
Molecular Formula C₁₂H₁₄O₆[2][3][4][5][6]
Molecular Weight 254.24 g/mol [2][3][5][6][7]
IUPAC Name dimethyl 2-(2-methoxyphenoxy)propanedioate[2]
Synonyms Dimethyl (2-methoxyphenoxy)malonate, Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester, Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[4][8]
EINECS 604-747-9[3][7]
MDL Number MFCD06797652[3][5][7]

Physicochemical Characteristics

The compound's physical state is reported as a colorless to pale yellow liquid or a white to off-white solid.[1][8][9] It is soluble in common organic solvents such as dichloromethane and methanol.[1][7][8]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid / White to off-white solid[1][8][9]
Boiling Point (Predicted) 320.5 ± 27.0 °C[7][8]
Density (Predicted) 1.206 ± 0.06 g/cm³[7][8]
pKa (Predicted) 12.17 ± 0.59[7][8]
XLogP3 1.9[2][6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 6[6]
Rotatable Bond Count 7[6]
Exact Mass 254.07903816 g/mol [2][6]
Monoisotopic Mass 254.07903816 g/mol [2][6]
Topological Polar Surface Area 71.1 Ų[2][6]
Heavy Atom Count 18[6]
Formal Charge 0[6]

Experimental Protocols: Synthesis

This compound is commonly synthesized via the O-alkylation of guaiacol with a malonate derivative. Below are detailed methodologies from published procedures.

Synthesis from Guaiacol and Dimethyl 2-chloromalonate

This protocol describes a common and efficient method for the preparation of this compound.

Materials:

  • Guaiacol (4)

  • Toluene

  • Sodium hydroxide

  • Dimethyl 2-chloromalonate (1a)

  • Deionized water

  • 1% aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux to remove water azeotropically.

  • Cool the mixture to 65 °C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • After cooling, wash the reaction mixture with a 10% aqueous sodium chloride solution (1 L).

  • The residue can also be dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure to yield the final product.[3]

This procedure is reported to yield approximately 385 g (94%) of this compound as a viscous oil.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Reactants Reactants: Guaiacol Dimethyl 2-chloromalonate Sodium Hydroxide Reaction Reaction Conditions: Reflux Temperature 3 hours Reactants->Reaction Solvent Solvent: Toluene Solvent->Reaction Workup Aqueous Workup: NaCl wash Water wash NaHCO3 wash Reaction->Workup Cooling Drying Drying: Anhydrous Na2SO4 Workup->Drying Isolation Isolation: Concentration under reduced pressure Drying->Isolation Product Product: This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

For research use only, not intended for diagnostic or therapeutic applications.[1][10] Users should consult the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

Applications in Research and Development

This compound is a crucial precursor in the synthesis of various pharmaceutical compounds.[9] Its reactive structure allows for a variety of chemical transformations, making it a valuable tool in medicinal chemistry for creating novel drug candidates.[1] It has been used in the development of dual endothelin receptor antagonists for cardiovascular research and as a precursor for molecules targeting neurodegenerative diseases.[1]

References

Technical Guide: Properties and Applications of Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical and Physical Properties

This compound is a diester with the CAS Registry Number 150726-89-9.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of complex heterocyclic structures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name dimethyl 2-(2-methoxyphenoxy)propanedioate[1][4]
Synonyms Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[1][2]
CAS Number 150726-89-9[1][2]
Molecular Formula C12H14O6[1][2]
Molecular Weight 254.24 g/mol [3][4]
Appearance White to off-white solid[3]
Boiling Point 320.5 ± 27.0 °C (Predicted)
Density 1.206 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Dichloromethane and Methanol[3]
SMILES COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC[2]
InChIKey SBUXKADXTZOBJV-UHFFFAOYSA-N

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the O-alkylation of guaiacol with dimethyl chloromalonate.

Experimental Protocol: Synthesis from Guaiacol and Dimethyl Chloromalonate

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium metal

  • Methanol

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium methoxide is prepared by slowly dissolving sodium metal (1.0 eq.) in methanol.

  • The sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (1.0 eq.) and dimethyl 2-chloromalonate (1.14 eq.).

  • The reaction mixture is stirred at 45 °C for 1 hour.

  • Upon completion of the reaction, volatile components are removed using a rotary evaporator.

  • The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous solution of sodium bicarbonate.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

G cluster_reactants Reactants cluster_process Process Guaiacol Guaiacol Reaction O-alkylation (45°C, 1 hr) Guaiacol->Reaction DMCM Dimethyl 2-chloromalonate DMCM->Reaction Na Sodium Na_MeOH Sodium methoxide formation Na->Na_MeOH MeOH Methanol MeOH->Na_MeOH Na_MeOH->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Concentration Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Application in the Synthesis of Bosentan

This compound is a pivotal intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is utilized in the treatment of pulmonary arterial hypertension (PAH). The synthesis of Bosentan from this malonate derivative involves a multi-step process that constructs the core pyrimidine structure of the final drug molecule.

The general synthetic strategy involves the reaction of this compound with other precursors to form a substituted pyrimidine ring, which is then further modified to yield Bosentan.

G DMM This compound (CAS 150726-89-9) Intermediate1 Substituted Pyrimidine Intermediate DMM->Intermediate1 Reaction with pyrimidine precursors Intermediate2 4-tert-butyl-N-[6-chloro-5- (2-methoxy-phenoxy)- [2,2']bipyrimidinyl-4-yl]- benzenesulfonamide Intermediate1->Intermediate2 Sulfonylation Bosentan Bosentan Intermediate2->Bosentan Reaction with ethylene glycol

Synthetic pathway from the intermediate to Bosentan.

Mechanism of Action of Bosentan and the Endothelin Signaling Pathway

Bosentan functions as a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[5] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a significant role in the pathophysiology of pulmonary arterial hypertension.[5]

The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[5][6] ETB receptors are located on both endothelial and smooth muscle cells.[5] On endothelial cells, their activation leads to the release of vasodilators like nitric oxide and prostacyclin, and they are also involved in the clearance of ET-1.[5][6] On smooth muscle cells, ETB receptors also mediate vasoconstriction.

By blocking both ETA and ETB receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.[5]

The endothelin signaling pathway is complex, involving G-protein coupled receptors that can activate multiple downstream effectors. The primary pathway for vasoconstriction involves the activation of Gq proteins, leading to an increase in intracellular calcium.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq protein ETAR->Gq Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction & Proliferation Ca2->Contraction PKC->Contraction

References

An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside its critical role as a precursor in the manufacturing of Bosentan, a dual endothelin receptor antagonist. Furthermore, this document elucidates the signaling pathway of endothelin receptors, the therapeutic target of Bosentan, providing context for the utility of this compound in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique structure, featuring a methoxyphenoxy group attached to a malonic ester, makes it a valuable precursor for more complex molecules.[1]

Structure and Molecular Formula

The chemical structure of this compound is characterized by a central malonate core, with one of the alpha-hydrogens replaced by a 2-methoxyphenoxy group.

Molecular Formula: C₁₂H₁₄O₆[1][3][4]

IUPAC Name: dimethyl 2-(2-methoxyphenoxy)propanedioate[1]

CAS Number: 150726-89-9[1][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 254.24 g/mol [1][3][4]
Appearance White to off-white solid or viscous oil[1][3][5]
Boiling Point 320.5 ± 27.0 °C (Predicted)[3]
Density 1.206 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Dichloromethane and Methanol[1][3][5]
Storage Sealed in a dry environment at room temperature[1][3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. The following protocol is a well-established method for its preparation.[6]

Materials and Reagents
  • Guaiacol (2-methoxyphenol)

  • Dimethyl 2-chloromalonate

  • Sodium hydroxide

  • Toluene

  • Anhydrous sodium sulfate

  • Deionized water

  • 1% aqueous sodium bicarbonate

Synthesis Procedure
  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.[6]

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.[6]

  • Heat the reaction mixture to reflux to azeotropically remove water.[6]

  • After the azeotropic removal of water, add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) at 65 °C over a period of 30 minutes.[6]

  • Heat the reaction mixture to reflux temperature and stir for 3 hours.[6]

  • Cool the reaction mixture and wash with a 10% sodium chloride solution (1 L).[6]

  • Concentrate the organic phase to yield this compound. The typical yield is around 94% (385 g).[6]

Purification

The crude product can be further purified by dissolving the residue in toluene and washing sequentially with deionized water and 1% aqueous sodium bicarbonate.[3] The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the final product as a viscous oil.[3]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectral DataValuesReference
¹H NMR (CDCl₃) δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[3]
¹³C NMR (CDCl₃) δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)[3]
HRMS (M+H⁺) Calculated: 255.0869, Measured: 255.0870[3]

Application in Drug Development: Synthesis of Bosentan

This compound is a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[6] Bosentan's therapeutic effect is derived from its ability to block the binding of endothelin-1 to both ETA and ETB receptors, leading to vasodilation.[1][3]

Synthetic Pathway to Bosentan

The synthesis of Bosentan from this compound involves a multi-step process. A generalized workflow is depicted below.

G cluster_synthesis Synthesis of this compound cluster_bosentan Synthesis of Bosentan Guaiacol Guaiacol Alkylation Alkylation Guaiacol->Alkylation Dimethyl_2_chloromalonate Dimethyl_2_chloromalonate Dimethyl_2_chloromalonate->Alkylation Dimethyl_malonate This compound Alkylation->Dimethyl_malonate Condensation Condensation Dimethyl_malonate->Condensation Pyrimidine_derivative Substituted Pyrimidine Pyrimidine_derivative->Condensation Sulfonamide 4-tert-butylbenzenesulfonamide Bosentan_precursor Bosentan Precursor Sulfonamide->Bosentan_precursor Condensation->Bosentan_precursor Final_condensation Final Condensation Bosentan_precursor->Final_condensation Ethylene_glycol Ethylene_glycol Ethylene_glycol->Final_condensation Bosentan Bosentan Final_condensation->Bosentan

Caption: Synthetic workflow from starting materials to Bosentan.

Experimental Protocol for Bosentan Synthesis (Illustrative)

The following is a generalized protocol illustrating the key transformations from the Bosentan precursor, which is synthesized from this compound.

  • Formation of the Bosentan Precursor: The this compound is reacted with a suitable pyrimidine derivative and 4-tert-butylbenzenesulfonamide in a condensation reaction to form p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[7] This reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO).[7]

  • Final Condensation with Ethylene Glycol: The Bosentan precursor is then reacted with sodium ethylene glycolate (prepared from ethylene glycol and a strong base like sodium hydroxide) to yield Bosentan.[7][8] This final step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with the hydroxyethoxy group.[7]

  • Purification: The crude Bosentan is typically purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final active pharmaceutical ingredient.[9]

Mechanism of Action: The Endothelin Signaling Pathway

Bosentan exerts its therapeutic effect by antagonizing the endothelin (ET) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two main receptor subtypes: ETA and ETB.[6]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[1][6]

  • ETB Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction.[1][6]

In pulmonary arterial hypertension, elevated levels of ET-1 lead to excessive vasoconstriction and vascular remodeling. Bosentan, by blocking both ETA and ETB receptors, inhibits these detrimental effects, resulting in vasodilation and a decrease in pulmonary vascular resistance.[1][10]

G cluster_pathway Endothelin Signaling Pathway and Bosentan's Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR_EC ETB Receptor (Endothelial Cell) ET1->ETBR_EC ETBR_SMC ETB Receptor (Smooth Muscle Cell) ET1->ETBR_SMC Vasoconstriction Vasoconstriction & Proliferation ETAR->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 release) ETBR_EC->Vasodilation ET1_Clearance ET-1 Clearance ETBR_EC->ET1_Clearance ETBR_SMC->Vasoconstriction Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR_EC Bosentan->ETBR_SMC

Caption: Bosentan blocks both ETA and ETB endothelin receptors.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the life-saving drug Bosentan. Its well-defined chemical properties and established synthetic routes make it a reliable starting material for pharmaceutical manufacturing. Understanding the structure and reactivity of this intermediate, in conjunction with the biological pathways it ultimately influences, is crucial for researchers and professionals in the field of drug development. This guide provides a comprehensive foundation for the continued study and application of this compound in medicinal chemistry.

References

Spectroscopic Profile of Dimethyl 2-(2-methoxyphenoxy)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.12-7.00m2HAromatic protons
6.98-6.90m1HAromatic proton
6.90-6.82m1HAromatic proton
5.27s1HO-CH-(COOCH₃)₂
3.85s3HAr-OCH₃
3.84s6H2 x -COOCH₃

Table 1: ¹H NMR spectroscopic data for this compound. [1]

¹³C NMR Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

Chemical Shift (δ) ppmAssignment
166.22 x C=O (ester)
150.4Aromatic C-O
146.0Aromatic C-O
124.4Aromatic CH
120.8Aromatic CH
119.0Aromatic CH
112.5Aromatic CH
78.4O-CH-(COOCH₃)₂
55.8Ar-OCH₃
53.02 x -COOCH₃

Table 2: ¹³C NMR spectroscopic data for this compound. [1]

Mass Spectrometry Data

Technique: High-Resolution Mass Spectrometry (HRMS)

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
FormulaC₁₂H₁₄O₆
Calculated m/z (M+H)⁺255.0869
Measured m/z (M+H)⁺255.0870

Table 3: High-Resolution Mass Spectrometry data for this compound. [1]

Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)Functional GroupVibration
~3000-2850C-HAlkyl and Aryl C-H stretch
~1750-1730C=OEster carbonyl stretch
~1600, ~1480C=CAromatic ring stretch
~1250-1000C-OEther and Ester C-O stretch

Table 4: Predicted characteristic Infrared absorption bands for this compound.

Experimental Protocols

The following protocols are based on the synthesis and characterization of this compound as described in the literature.[1]

Synthesis of this compound
  • Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal in methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

  • Reaction Conditions: The reaction mixture is stirred at 45°C for 1 hour.

  • Work-up: Upon completion, the volatile components are removed by rotary evaporation. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

  • Purification: The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a viscous oil.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

  • Infrared Spectroscopy: While not explicitly detailed for the final product, IR spectra of related compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Guaiacol + Dimethyl 2-chloromalonate Reaction Reaction with Sodium Methoxide (45°C, 1h) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy (Predicted) Product->IR

References

The Multifaceted Biological Activities of 2-Methoxyphenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyphenol, commonly known as guaiacol, and its derivatives are a class of naturally occurring organic compounds found in various plant species and wood smoke.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, which position them as promising candidates for therapeutic and industrial applications.[3][4] This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of 2-methoxyphenol compounds, intended for researchers, scientists, and professionals in drug development. The guide details the underlying mechanisms of action, presents quantitative data for comparative analysis, and outlines the experimental protocols for evaluating these biological effects.

Antioxidant Activity

2-Methoxyphenol and its derivatives are recognized for their potent antioxidant properties, primarily attributed to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[5] This activity mitigates oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[5]

Mechanism of Action

The primary mechanism of antioxidant action for 2-methoxyphenol compounds is free radical scavenging.[6][7] The presence of the methoxy group further enhances this activity. These compounds can effectively scavenge various reactive oxygen species (ROS), contributing to their protective effects against oxidative damage.[6] The antioxidant capacity is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or their capacity to reduce ferric ions (FRAP).[8][9]

Quantitative Antioxidant Data

The antioxidant activities of various 2-methoxyphenol derivatives have been quantified using several standard assays. The table below summarizes the 50% inhibitory concentration (IC50) values from DPPH radical scavenging assays for selected compounds.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Diapocynin20.3[10]
Resveratrol42.7[10]
2-Methoxyhydroquinone64.3[10]
Apocynin146.6[10]
4-Amino-2-methoxyphenol410[10]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh methanolic solution of DPPH (e.g., 0.2 mM).[11]

  • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Measure the absorbance at a wavelength between 515-517 nm using a microplate reader.[8]

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[12]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.[12]

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[12]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[8]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[8]

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]

  • Measure the absorbance at 593 nm.[8]

  • A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄.

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay dp1 Prepare Test Compound and DPPH Solution dp2 Mix and Incubate (Dark, RT, 30 min) dp1->dp2 dp3 Measure Absorbance (517 nm) dp2->dp3 ab1 Prepare ABTS•+ Solution ab2 Mix with Test Compound ab1->ab2 ab3 Measure Absorbance (734 nm) ab2->ab3 fr1 Prepare FRAP Reagent fr2 Mix with Test Compound, Incubate (37°C) fr1->fr2 fr3 Measure Absorbance (593 nm) fr2->fr3

Workflow for common in vitro antioxidant assays.

Anti-inflammatory Activity

Several 2-methoxyphenol compounds have demonstrated significant anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases.[13][14]

Mechanism of Action

The anti-inflammatory properties of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[13][15] For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[13] This inhibition is associated with the suppression of NF-κB activation and MAPK phosphorylation.[13]

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK MAPK_n AP-1 MAPK->MAPK_n IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Guaiacol 2-Methoxyphenol Compounds Guaiacol->MAPK Guaiacol->IKK NFkB_n NF-κB NFkB_n->Inflammatory_Genes MAPK_n->Inflammatory_Genes

Inhibition of NF-κB and MAPK signaling pathways.
Quantitative Anti-inflammatory Data

The anti-inflammatory activity of methoxyphenolic compounds has been quantified by measuring the inhibition of various inflammatory mediators. The IC50 values for the inhibition of cytokine production in TNF-α stimulated human airway cells are presented below.

CompoundIL-6 Inhibition IC50 (µM)CCL5 Inhibition IC50 (µM)Reference
Diapocynin20.321.5[10]
Resveratrol42.745.1[10]
2-Methoxyhydroquinone64.368.9[10]
Apocynin146.6152.3[10]
4-Amino-2-methoxyphenol410425[10]
Experimental Protocols for Anti-inflammatory Assays

This assay is commonly used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.[16]

Procedure:

  • Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.[16]

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.[16]

  • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.[16]

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.[16]

This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation, which is a hallmark of inflammation.

Principle: When proteins are denatured by heat, they become turbid. An anti-inflammatory agent can prevent this denaturation, and the turbidity can be measured spectrophotometrically.[17]

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., egg albumin or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[17]

  • A control group without the test compound is also prepared.

  • Incubate the mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

  • Induce denaturation by heating at a higher temperature (e.g., 70°C) for a set time (e.g., 5 minutes).

  • After cooling, measure the absorbance (turbidity) of the solutions at a specific wavelength (e.g., 660 nm).

  • The percentage of inhibition is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.

Antimicrobial Activity

Guaiacol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, making them valuable in antimicrobial formulations.[5][18]

Mechanism of Action

The antimicrobial action of these phenolic compounds is largely attributed to their ability to disrupt microbial cell membranes.[5] Their interaction with the lipid bilayer increases membrane permeability, leading to the leakage of cellular contents and ultimately cell death.[5] Some derivatives have also been shown to inhibit biofilm formation.[18]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
EugenolStaphylococcus aureus250[18]
EugenolPseudomonas aeruginosa500[18]
GuaiacolFusarium graminearum1.838 mM[19]
Experimental Protocols for Antimicrobial Susceptibility Testing

This is a widely used method to determine the MIC of an antimicrobial agent.[20][21]

Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[20]

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.[21]

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration with no visible growth.[21]

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[20][22]

Principle: A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the microorganism. The agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[22]

Procedure:

  • Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of an appropriate agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plate under suitable conditions.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antimicrobial activity.

antimicrobial_testing_workflow cluster_broth Broth Microdilution cluster_disk Disk Diffusion b1 Serial Dilution of Test Compound b2 Inoculation with Microorganism b1->b2 b3 Incubation b2->b3 b4 Determine MIC (No Visible Growth) b3->b4 d1 Inoculate Agar Plate d2 Place Impregnated Disks d1->d2 d3 Incubation d2->d3 d4 Measure Zone of Inhibition d3->d4 anticancer_pathways cluster_fak_akt FAK/AKT Pathway cluster_erk_stat3 ERK/STAT3 Pathway FAK FAK AKT AKT FAK->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation Guaiacol1 2-M4VP Guaiacol1->FAK Guaiacol1->AKT ERK ERK STAT3 STAT3 ERK->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Guaiacol2 MMPP Guaiacol2->ERK Guaiacol2->STAT3

References

Solubility Profile of Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9) is a malonate ester derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a methoxyphenoxy group, makes it a valuable precursor for creating complex molecules with potential therapeutic applications.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This guide summarizes the known solubility characteristics of this compound and provides a practical framework for determining its quantitative solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 150726-89-9[3]
Molecular Formula C₁₂H₁₄O₆[4]
Molecular Weight 254.24 g/mol [4]
Appearance White to off-white solid[1][3]
Purity ≥95%[5]
Storage Sealed in a dry environment at room temperature[1]

Solubility Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative solubility information has been reported by several chemical suppliers. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityReference
DichloromethaneSoluble[1][3]
MethanolSoluble[1][3]

Experimental Protocols

General Experimental Protocol for Determining the Solubility of this compound

The following is a general and robust protocol for determining the quantitative solubility of this compound in various organic solvents at different temperatures. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, dichloromethane, ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solvent: Use high-purity, anhydrous solvents to avoid any influence of water on the solubility.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Addition of Solvent: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Allow the samples to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.

  • Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_compound Weigh excess this compound prep_solvent Add known volume of solvent prep_compound->prep_solvent equilibration Incubate at constant temperature with shaking prep_solvent->equilibration sampling Withdraw and filter supernatant equilibration->sampling dilution Dilute sample sampling->dilution analysis Quantify concentration (e.g., HPLC) dilution->analysis calculation Calculate solubility (mg/mL, mol/L) analysis->calculation

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium methoxide solution in methanol

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • A solution of sodium methoxide in methanol is slowly added to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

  • The reaction mixture is then heated (e.g., to 45°C) and stirred for a period of time (e.g., 1 hour).

  • After the reaction is complete, the volatile components are removed using a rotary evaporator.

  • The remaining residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

  • The organic phase is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Logical Relationship in Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product guaiacol Guaiacol reaction Nucleophilic Substitution guaiacol->reaction chloromalonate Dimethyl 2-chloromalonate chloromalonate->reaction base Sodium Methoxide base->reaction extraction Extraction with Toluene reaction->extraction washing Washing (Water, NaHCO3) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Logical flow of the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the currently available qualitative information and a detailed, practical protocol for its experimental determination. The provided methodologies for solubility testing and synthesis are intended to empower researchers to effectively work with this important pharmaceutical intermediate. The generation and publication of quantitative solubility data would be a valuable contribution to the scientific community, further facilitating the use of this compound in drug discovery and development.

References

An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: From Discovery to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate, pivotal in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical role in drug development. Detailed experimental protocols, quantitative data, and a visualization of its relevance in a key signaling pathway are presented to serve as a valuable resource for professionals in the field.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader history of malonic ester synthesis, a cornerstone of organic chemistry. The malonic ester synthesis is a versatile method for preparing carboxylic acids. While the specific first synthesis of this compound is not prominently documented, its conceptual foundation lies in the pioneering work on malonic esters.

The groundwork for reactions involving malonic esters was laid by chemists in the 19th century. English chemist William Henry Perkin Jr. was a notable figure who extensively used malonic ester synthesis for the creation of various organic compounds, including alicyclic structures.[1][2] The synthesis of aryl malonates, a class of compounds to which this compound belongs, traditionally presented challenges due to the lower reactivity of aryl halides compared to alkyl halides in the alkylation of diethyl malonate.[3] Over the years, advancements in catalysis, such as the use of copper(I) iodide, have enabled milder and more efficient synthesis of α-aryl malonates.[4][5]

This compound itself emerged as a valuable building block with the rise of complex, targeted therapeutics. Its utility is exemplified in its role as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, handling, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₆[7][8]
Molecular Weight 254.24 g/mol [7][8]
CAS Number 150726-89-9[7]
Appearance Viscous oil[7]
Boiling Point 131 °C (literature value 128 °C)[7]
¹H NMR (CDCl₃) δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[7]
¹³C NMR (CDCl₃) δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)[7]
HRMS (M+H)⁺ Calculated: 255.0869, Measured: 255.0870[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. Two representative experimental protocols are detailed below, providing different approaches to its preparation.

Protocol 1: Synthesis via Sodium Methoxide in Methanol

This protocol utilizes a sodium methoxide solution to deprotonate guaiacol, which then acts as a nucleophile in a substitution reaction with dimethyl 2-chloromalonate.

Experimental Procedure:

  • A solution of sodium methoxide is prepared by dissolving 2.3 g (0.10 mol) of sodium in 75 ml of methanol.

  • This solution is added dropwise to a stirred mixture of 12.5 g (0.100 mol) of guaiacol and 19.0 g (0.114 mol) of dimethyl 2-chloromalonate.

  • The reaction mixture is stirred at 45 °C for 1 hour.

  • Upon completion, the volatile components are removed by rotary evaporation.

  • The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.

Yield: 20.0 g (78.7%) of this compound as a viscous oil.[7]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This alternative protocol employs sodium hydroxide as the base and toluene as the solvent, with azeotropic removal of water.

Experimental Procedure:

  • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

  • Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

  • The reaction mixture is heated to reflux, and water is removed azeotropically.

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.

  • The mixture is heated to reflux temperature and stirred for 3 hours.

  • After cooling, the reaction mixture is processed to yield the final product.

Yield: 385 g (94%) of this compound.[6]

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents Guaiacol Guaiacol Reaction O-Alkylation Reaction Guaiacol->Reaction Chloromalonate Dimethyl 2-chloromalonate Chloromalonate->Reaction Base Base (NaOH or NaOMe) Base->Reaction Solvent Solvent (Toluene or Methanol) Solvent->Reaction Product This compound Reaction->Product

A simplified workflow for the synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds.[9] Its structure is particularly suited for creating molecules with a methoxyphenyl moiety, a common feature in many bioactive compounds.

Key Intermediate in the Synthesis of Bosentan

The most prominent application of this compound is as a key intermediate in the synthesis of Bosentan.[6] Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[10] The synthesis of Bosentan involves the reaction of this malonate derivative with other precursors to construct the core structure of the drug.

Endothelin Receptor Signaling Pathway and the Action of Bosentan

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[9][11] It exerts its effects by binding to two types of G protein-coupled receptors: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).[9]

  • ETA receptors , located on vascular smooth muscle cells, primarily mediate vasoconstriction and cell proliferation.[12][13]

  • ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, they mediate the release of vasodilators like nitric oxide and prostacyclin, and are involved in the clearance of ET-1. On smooth muscle cells, they can also contribute to vasoconstriction.[12][13]

In conditions like pulmonary arterial hypertension, the endothelin system is overactive, leading to excessive vasoconstriction and vascular remodeling.[10] Bosentan, synthesized from this compound, acts as a competitive antagonist at both ETA and ETB receptors.[12] By blocking these receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation, reduced vascular resistance, and a decrease in pulmonary arterial pressure.[10][12]

G Endothelin Receptor Signaling and Bosentan's Mechanism of Action cluster_receptors Endothelin Receptors cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation Vasodilation Vasodilation (via Endothelial ETB) ETB->Vasodilation Bosentan Bosentan (Synthesized from Dimethyl 2-(2-methoxyphenoxy)malonate) Bosentan->ETA Blocks Bosentan->ETB Blocks

The antagonistic action of Bosentan on the endothelin receptor signaling pathway.

Conclusion

This compound, while a seemingly simple molecule, holds a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the fundamental principles of organic chemistry, and its modern application underscores the importance of versatile intermediates in the development of life-saving medicines. The detailed synthetic protocols and an understanding of its role in the context of the endothelin signaling pathway provide a clear picture of its value to the scientific community. This guide serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development, highlighting the journey of this molecule from a synthetic building block to a component of a crucial therapeutic agent.

References

A Comprehensive Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features make it a valuable building block for the creation of bioactive compounds. This technical guide provides an in-depth overview of its synonyms, chemical properties, detailed synthesis protocols, and its primary application as a precursor in the synthesis of the dual endothelin receptor antagonist, Bosentan.

Chemical Identity and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name dimethyl 2-(2-methoxyphenoxy)propanedioate[1][2]
CAS Number 150726-89-9[1][3][4][5]
Molecular Formula C12H14O6[1][3][4]
Molecular Weight 254.24 g/mol [1][3][4][5]
Synonyms Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester; Dimethyl (o-methoxyphenoxy)malonate; Dimethyl 2-methoxyphenoxymalonate; 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[1][6]

Physicochemical Properties

General physicochemical properties of this compound are summarized in the following table.

PropertyValue
Appearance Colorless to pale yellow liquid or white to off-white solid[2][4][7]
Boiling Point 131 °C[3]
Solubility Soluble in common organic solvents such as Dichloromethane and Methanol[2]
Storage Sealed in a dry environment at room temperature[2][3]

Synthesis of this compound

The synthesis of this compound is crucial for its application in further chemical transformations. Two detailed experimental protocols are presented below, offering alternative base and solvent systems.

Experimental Protocol 1: Synthesis using Sodium Methoxide in Methanol

This procedure details the synthesis via the reaction of guaiacol with dimethyl 2-chloromalonate using sodium methoxide as the base.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium metal

  • Methanol

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium methoxide is prepared by slowly adding sodium metal (2.3 g, 0.10 mol) to methanol (75 ml).

  • The freshly prepared sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).[3]

  • The reaction mixture is stirred at 45 °C for 1 hour.[3]

  • Upon completion of the reaction, the volatile components are removed by rotary evaporation.[3]

  • The resulting residue is dissolved in toluene.

  • The toluene solution is washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]

  • The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.[3]

Quantitative Data:

ParameterValue
Yield 20.0 g (78.7%)[3]
Appearance Viscous oil[3]
Experimental Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This alternative protocol utilizes sodium hydroxide as the base and toluene as the solvent.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium hydroxide

  • Toluene

  • 10% Sodium chloride solution

Procedure:

  • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

  • Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

  • The reaction mixture is heated to reflux, and water is separated azeotropically.

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.

  • The mixture is heated to reflux and stirred for 3 hours.

  • After cooling, the reaction mixture is washed with a 10% sodium chloride solution (1 L) and concentrated to yield the product.

Quantitative Data:

ParameterValue
Yield 385 g (94%)

Application in the Synthesis of Bosentan

This compound is a critical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[8][9] The following workflow illustrates the initial steps of the Bosentan synthesis where this malonate derivative is utilized.

G cluster_synthesis Synthesis of this compound cluster_bosentan Initial Steps of Bosentan Synthesis Guaiacol Guaiacol Reaction O-Alkylation Guaiacol->Reaction DCM Dimethyl 2-chloromalonate DCM->Reaction Base Base (NaOMe or NaOH) Base->Reaction Solvent Solvent (Methanol or Toluene) Solvent->Reaction Product This compound Product_ref This compound Reaction->Product Condensation Condensation & Cyclization Reactions Product_ref->Condensation Other_Reactants Further Reactants Other_Reactants->Condensation Bosentan_Intermediate Bosentan Intermediate Condensation->Bosentan_Intermediate

Caption: Synthetic workflow for this compound and its use in Bosentan synthesis.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. The detailed synthetic protocols provided herein offer efficient and high-yield methods for its preparation. Its principal role as an intermediate in the synthesis of Bosentan underscores its significance in the development of therapeutics for cardiovascular diseases. This guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate and its subsequent application as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to the endothelin receptor antagonist, Bosentan.

Introduction

This compound is a versatile chemical intermediate primarily utilized in the development of pharmaceuticals containing a methoxyphenyl structural motif.[1] Its reactivity makes it a valuable building block for creating complex molecular architectures through reactions such as alkylation, condensation, and cyclization. This document outlines the synthesis of this key malonate derivative and its role in the preparation of a well-known intermediate for Bosentan, a medication used to treat pulmonary artery hypertension.

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a dialkyl halomalonate, such as dimethyl 2-chloromalonate. Two effective protocols are presented below.

Protocol 1: Synthesis using Sodium Hydroxide in Toluene

This protocol describes a robust method for the synthesis of this compound with a high yield.

Experimental Protocol:

  • Dissolve Guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux and remove the water azeotropically.

  • After the azeotropic removal of water is complete, cool the mixture to 65 °C.

  • Slowly add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

  • Heat the reaction mixture back to reflux and maintain for 3 hours.

  • Cool the reaction mixture and proceed with aqueous work-up.

  • Concentrate the organic phase to yield the final product.[2]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
Guaiacol124.142001.61-
Sodium Hydroxide40.0067.61.692-
Dimethyl 2-chloromalonate166.55321.81.93-
This compound254.243851.5194
Protocol 2: Synthesis using Sodium Methoxide in Methanol

This alternative protocol utilizes sodium methoxide as the base and provides a good yield of the desired product.

Experimental Protocol:

  • Prepare a sodium methoxide solution by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).

  • In a separate reaction vessel, prepare a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).

  • Slowly add the sodium methoxide solution dropwise to the guaiacol and dimethyl 2-chloromalonate mixture.

  • Stir the reaction mixture at 45 °C for 1 hour.

  • After the reaction is complete, remove the volatile components using a rotary evaporator.

  • Dissolve the residue in toluene.

  • Wash the toluene solution sequentially with deionized water and 1% aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product as a viscous oil.[3]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
Guaiacol124.1412.50.100-
Sodium22.992.30.10-
Dimethyl 2-chloromalonate166.5519.00.114-
This compound254.2420.00.078778.7

Characterization Data for this compound:

TechniqueData
Boiling Point 131 °C[3]
¹H NMR (CDCl₃) δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[3]
¹³C NMR (CDCl₃) δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)[3]
HRMS (M+H⁺) Calculated: 255.0869, Measured: 255.0870[3]

Application in the Synthesis of a Bosentan Intermediate

This compound is a well-established intermediate in the synthesis of Bosentan. The following section outlines its role in this context.

The synthesis of Bosentan is a multi-step process. The initial steps involve the creation of a pyrimidine core, which is then coupled with other fragments. This compound serves as a key building block for introducing the (2-methoxyphenoxy) moiety to the pyrimidine ring system. While the complete synthesis of Bosentan is complex, the initial utilization of this malonate derivative is a critical step.

The general strategy involves the reaction of this compound with a suitably substituted pyrimidine derivative. The malonate portion of the molecule can then be further transformed to construct the final drug architecture.

Visualizing the Synthesis Pathways

The following diagrams illustrate the synthesis of this compound.

Synthesis_of_Dimethyl_malonate_derivative cluster_0 Protocol 1 cluster_1 Protocol 2 Guaiacol_1 Guaiacol Toluene Toluene, Reflux Guaiacol_1->Toluene DMCM_1 Dimethyl 2-chloromalonate DMCM_1->Toluene NaOH NaOH NaOH->Toluene Product_1 This compound Toluene->Product_1 94% Yield Guaiacol_2 Guaiacol Methanol Methanol, 45°C Guaiacol_2->Methanol DMCM_2 Dimethyl 2-chloromalonate DMCM_2->Methanol NaOMe NaOMe NaOMe->Methanol Product_2 This compound Methanol->Product_2 78.7% Yield

Caption: Synthesis routes to this compound.

Bosentan_Intermediate_Pathway Start This compound Reaction Reaction Start->Reaction Pyrimidine Substituted Pyrimidine Pyrimidine->Reaction Intermediate Key Bosentan Intermediate Reaction->Intermediate Coupling Bosentan Bosentan Intermediate->Bosentan Further Steps

References

Application Notes and Protocols: Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a versatile chemical intermediate prominently utilized in the field of organic and medicinal chemistry.[1][2] Its structure, featuring a reactive malonate core and a methoxyphenyl group, makes it a valuable building block for the synthesis of complex molecular architectures, particularly heterocyclic compounds with therapeutic potential. This document provides detailed application notes, experimental protocols for its synthesis, and its key application in the synthesis of pharmaceutical agents.

Chemical Properties and Data

PropertyValueReference
CAS Number 150726-89-9[3]
Molecular Formula C₁₂H₁₄O₆[3]
Molecular Weight 254.24 g/mol [3]
Appearance White to off-white solid or colorless to pale yellow liquid[1][2]
Solubility Soluble in common organic solvents such as Dichloromethane and Methanol[1]
Storage Sealed in a dry environment at room temperature[1]

Applications in Organic Synthesis

This compound is a key precursor in the development of various bioactive compounds. Its reactivity allows for a range of chemical transformations, including alkylation, condensation, and cyclization reactions.[1]

Primary Application: Intermediate in the Synthesis of Bosentan

The most significant application of this compound is as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The malonate serves as the foundational unit for constructing the central pyrimidine ring of the Bosentan molecule.

The general workflow for the synthesis of Bosentan starting from this compound involves a multi-step process, beginning with the formation of the core pyrimidine structure.

G A This compound B Cyclocondensation with 2-Cyanopyrimidine A->B C 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione B->C D Chlorination C->D E 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine D->E F Sulfonamide Coupling E->F G Bosentan Precursor F->G H Final Assembly G->H I Bosentan H->I

Caption: Synthetic workflow from the malonate to Bosentan.

Potential Applications in Neurodegenerative Disease Research

While less documented with specific examples, this compound is also noted as a precursor for molecules targeting neurodegenerative diseases.[1] The methoxyphenyl moiety is a common feature in various centrally acting agents, and the malonate functionality provides a versatile handle for constructing diverse molecular scaffolds for neurological drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound (Method A)

This protocol is based on the reaction of guaiacol with dimethyl 2-chloromalonate using a sodium methanol solution.[3]

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium metal

  • Methanol

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a sodium methanol solution by slowly dissolving sodium metal (2.3 g, 0.10 mol) in methanol (75 ml).

  • To a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol), slowly add the sodium methanol solution dropwise.

  • Stir the reaction mixture at 45°C for 1 hour.

  • After the reaction is complete, remove the volatile components using a rotary evaporator.

  • Dissolve the residue in toluene and wash sequentially with deionized water and 1% aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Quantitative Data:

ParameterValue
Yield 78.7% (20.0 g)
Reaction Time 1 hour
Reaction Temperature 45°C
Protocol 2: Synthesis of this compound (Method B)

This alternative protocol utilizes sodium hydroxide as the base in toluene.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium hydroxide

  • Toluene

Procedure:

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux and separate the water azeotropically.

  • Add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) at 65°C over a period of 30 minutes.

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture and concentrate to yield the product.

Quantitative Data:

ParameterValue
Yield 94% (385 g)
Reaction Time 3 hours
Reaction Temperature Reflux
Protocol 3: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This protocol describes the cyclocondensation reaction to form the core of the Bosentan molecule, adapted from a patent for the diethyl analog.[4]

Materials:

  • 2-(2-methoxyphenoxy)diethyl malonate (can be substituted with dimethyl ester)

  • 2-Cyanopyrimidine

  • Sodium methylate

  • Isopropanol

  • Ammonium chloride

Procedure:

  • In a reactor, add isopropanol (30 L), sodium methylate (500 g), and 2-cyanopyrimidine (1.5 kg).

  • Warm the mixture to 50-60°C and react overnight.

  • Add ammonium chloride (1 kg) and heat to 70-90°C for 5-8 hours.

  • Add sodium methylate (2 kg) in batches and stir for 30 minutes.

  • Drip in a solution of 2-(2-methoxyphenoxy)diethyl malonate (3.41 kg) in isopropanol (5 L).

  • After the addition is complete, heat the mixture to 70-90°C and react for 5-7 hours to yield the desired product.

Signaling Pathway: Endothelin Receptor Antagonism

Bosentan functions by blocking the endothelin-1 (ET-1) signaling pathway. ET-1 is a potent vasoconstrictor that binds to two receptor subtypes, endothelin receptor A (ETₐ) and endothelin receptor B (ET₈).[5][6] The binding of ET-1 to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Bosentan, as a dual antagonist, blocks both ETₐ and ET₈ receptors, thereby inhibiting this pathway and leading to vasodilation.[6]

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR Binds ETBR ET₈ Receptor ET1->ETBR Binds PLC PLC Activation ETAR->PLC ETBR->PLC IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks

References

Application Notes and Protocols: Synthesis and Application of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol, a naturally occurring organic compound, is a versatile building block in the synthesis of a wide range of valuable chemicals.[1][2] Its derivatives are integral to the pharmaceutical, fragrance, and flavor industries.[1][2][3] This document provides detailed application notes and protocols for the reaction of guaiacol with dimethyl 2-chloromalonate to synthesize dimethyl 2-(2-methoxyphenoxy)malonate. This compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[4]

Reaction Principle

The synthesis of this compound from guaiacol and dimethyl 2-chloromalonate is an O-alkylation reaction. In this nucleophilic substitution reaction, the phenoxide ion of guaiacol, formed by deprotonation with a base, attacks the electrophilic carbon of dimethyl 2-chloromalonate, displacing the chloride ion.

Data Presentation

The following table summarizes the key quantitative data for the product of the reaction, this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₆--INVALID-LINK--
Molecular Weight 254.24 g/mol --INVALID-LINK--
Appearance White Solid / Viscous Oil--INVALID-LINK--
Boiling Point 131 °C--INVALID-LINK--
Yield 78.7% - 94%--INVALID-LINK--, --INVALID-LINK--
¹H NMR (CDCl₃, ppm) δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)--INVALID-LINK--
¹³C NMR (CDCl₃, ppm) δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)--INVALID-LINK--
HRMS (M+H⁺) Calculated: 255.0869, Measured: 255.0870--INVALID-LINK--

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis using Sodium Methoxide in Methanol

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium metal

  • Methanol

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Prepare a sodium methoxide solution by slowly dissolving sodium metal (2.3 g, 0.10 mol) in methanol (75 ml) with stirring.

  • In a separate reaction vessel, prepare a mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).

  • Slowly add the sodium methoxide solution dropwise to the stirred mixture of guaiacol and dimethyl 2-chloromalonate.

  • Heat the reaction mixture to 45 °C and stir for 1 hour.

  • After the reaction is complete, remove the volatile components using a rotary evaporator.

  • Dissolve the residue in toluene.

  • Wash the toluene solution sequentially with deionized water and 1% aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a viscous oil.[1]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

Materials:

  • Guaiacol (200 g, 1.61 mol)

  • Toluene (1 L)

  • Sodium hydroxide (67.6 g, 1.692 mol)

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)

  • Standard laboratory glassware equipped for azeotropic distillation

Procedure:

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature in a suitable reaction vessel.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux and remove water azeotropically.

  • Cool the reaction mixture to 65 °C.

  • Add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) dropwise over a period of 30 minutes, maintaining the temperature at 65 °C.

  • After the addition is complete, heat the mixture to reflux temperature and stir for 3 hours.

  • Upon completion of the reaction, cool the mixture.

  • The resulting solution can be concentrated to yield this compound. This protocol reports a yield of 94% (385 g).[4]

Application in Drug Development: Synthesis of Bosentan

This compound is a crucial intermediate in the multi-step synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is used to treat pulmonary arterial hypertension (PAH).[2][4]

Signaling Pathway of Bosentan

Bosentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.[2][4] ET-1 is a potent vasoconstrictor and also promotes cell proliferation.[5] By antagonizing these receptors, Bosentan leads to vasodilation and a reduction in pulmonary vascular resistance.[2][4]

Bosentan_Signaling_Pathway Bosentan Signaling Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB_smooth ETB Receptor ET1->ETB_smooth Binds PLC Phospholipase C ETA->PLC ETB_smooth->PLC IP3 IP3 PLC->IP3 Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase Vasoconstriction Vasoconstriction & Proliferation Ca2_increase->Vasoconstriction ETB_endo ETB Receptor NO_PGI2 NO & PGI₂ Release ETB_endo->NO_PGI2 ET1_clearance ET-1 Clearance ETB_endo->ET1_clearance Vasodilation Vasodilation NO_PGI2->Vasodilation ET1_circulating Circulating ET-1 ET1_circulating->ETB_endo Bosentan Bosentan Bosentan->ETA Bosentan->ETB_smooth Bosentan->ETB_endo

Caption: Mechanism of action of Bosentan as a dual endothelin receptor antagonist.

The diagram above illustrates how Bosentan inhibits the signaling pathways of endothelin-1 (ET-1). In vascular smooth muscle cells, ET-1 binding to ETA and ETB receptors leads to increased intracellular calcium, resulting in vasoconstriction and cell proliferation. In endothelial cells, ET-1 binding to ETB receptors mediates vasodilation and ET-1 clearance. Bosentan blocks both ETA and ETB receptors, thereby inhibiting vasoconstriction and promoting vasodilation.

References

Alkylation, condensation, and cyclization reactions of malonate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of three pivotal reactions involving malonate esters: alkylation, condensation, and cyclization. These reactions are fundamental in organic synthesis for carbon-carbon bond formation and the construction of various cyclic and heterocyclic systems, which are prevalent in medicinal chemistry and drug development. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations to illustrate reaction pathways and workflows.

Alkylation of Malonate Esters

The alkylation of malonate esters is a classic and highly versatile method for the synthesis of substituted carboxylic acids. The high acidity of the α-protons of malonate esters (pKa ≈ 13) allows for easy deprotonation with a moderately strong base to form a stabilized enolate. This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. A second alkylation can be performed before hydrolysis and decarboxylation to yield α,α-disubstituted acetic acids.

Experimental Protocol: Synthesis of Diethyl Methylmalonate

This protocol is adapted from a procedure using potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • Diethyl malonate

  • Methyl iodide

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diethyl malonate (1 equivalent) in DMF, add anhydrous potassium carbonate (1 equivalent).

  • Add methyl iodide (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain diethyl methylmalonate.

Quantitative Data: Alkylation of Diethyl Malonate

The following table summarizes the yields for the alkylation of diethyl malonate with various alkyl halides using potassium carbonate as the base in DMF.[1]

Alkyl HalideProductYield (%)
Methyl iodideDiethyl methylmalonate83
Ethyl iodideDiethyl ethylmalonate85
n-Propyl iodideDiethyl n-propylmalonate81
Isopropyl iodideDiethyl isopropylmalonate65
n-Butyl iodideDiethyl n-butylmalonate80
Benzyl bromideDiethyl benzylmalonate88

Reaction Workflow

alkylation_workflow start Start reactants Mix Diethyl Malonate, Alkyl Halide, K2CO3 in DMF start->reactants reflux Reflux for 3 hours reactants->reflux workup Aqueous Workup & Extraction reflux->workup purification Distillation workup->purification product Pure Alkylated Malonate Ester purification->product

Alkylation of Diethyl Malonate Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a malonate ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[2][3] This reaction is a powerful tool for the formation of C=C bonds and is widely used in the synthesis of α,β-unsaturated esters and coumarins.[2]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol utilizes piperidine as a catalyst.

Materials:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine diethyl malonate (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of piperidine in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield diethyl benzylidenemalonate.

Quantitative Data: Knoevenagel Condensation of Aldehydes with Diethyl Malonate

The following table presents the yields for the Knoevenagel condensation of various aldehydes with diethyl malonate catalyzed by immobilized gelatine in DMSO at room temperature.[4]

AldehydeProductYield (%)
IsovaleraldehydeDiethyl (3-methylbutylidene)malonate89
BenzaldehydeDiethyl benzylidenemalonate88
4-ChlorobenzaldehydeDiethyl (4-chlorobenzylidene)malonate87
4-MethoxybenzaldehydeDiethyl (4-methoxybenzylidene)malonate86
CinnamaldehydeDiethyl (3-phenylallylidene)malonate85

Reaction Mechanism

knoevenagel_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration malonate Diethyl Malonate enolate Enolate Anion malonate->enolate Base aldehyde Aldehyde intermediate Tetrahedral Intermediate aldehyde->intermediate product α,β-Unsaturated Ester intermediate->product - H2O

Knoevenagel Condensation Mechanism

Cyclization Reactions: Synthesis of Barbiturates and Quinolines

Cyclization reactions of substituted malonate esters are crucial for the synthesis of a wide range of heterocyclic compounds with significant biological activity. Two prominent examples are the synthesis of barbiturates and the Gould-Jacobs reaction for quinoline synthesis.

Synthesis of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid, which are synthesized through the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide.[5] This reaction involves a twofold nucleophilic acyl substitution.[2]

Experimental Protocol: Synthesis of Barbituric Acid

This protocol describes the synthesis of the parent barbituric acid from diethyl malonate and urea.[5]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated Hydrochloric acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).[5]

  • Add diethyl malonate (0.5 mol) to the sodium ethoxide solution.[5]

  • Separately, dissolve dry urea (0.5 mol) in hot (approx. 70°C) absolute ethanol (250 mL).[5]

  • Add the urea solution to the flask and reflux for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate.[5]

  • After cooling, add hot water (500 mL) to dissolve the solid.[5]

  • Acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the barbituric acid.[5]

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the product by filtration, wash with cold water, and dry in an oven at 100-110°C.[5]

Quantitative Data: Synthesis of Barbituric Acid
ReactantsProductYield (%)Melting Point (°C)
Diethyl malonate, UreaBarbituric Acid72-78248 (decomposes)
Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a versatile method for preparing quinolines, specifically 4-hydroxyquinoline derivatives.[1][6] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][6]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol describes a modern, efficient microwave-assisted synthesis.[7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Acetonitrile

Procedure:

  • In a microwave vial, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).[7]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 5-20 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.[7]

  • Filter the solid product and wash it with ice-cold acetonitrile.[7]

  • Dry the resulting solid under vacuum.

Quantitative Data: Microwave-Assisted Gould-Jacobs Reaction

The following table summarizes the effect of reaction conditions on the yield of 4-hydroxy-3-carboethoxyquinoline from aniline and DEEM.[7]

EntryTemperature (°C)Time (min)Yield (%)
1250101
23001037
3250201
43002028
5300547

Logical Relationship in Drug Development

drug_development cluster_0 Synthesis cluster_1 Drug Discovery & Development malonate Malonate Ester alkylation Alkylation malonate->alkylation condensation Condensation alkylation->condensation cyclization Cyclization condensation->cyclization scaffold Bioactive Scaffold (e.g., Barbiturate, Quinolone) cyclization->scaffold lead_opt Lead Optimization scaffold->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Role of Malonate Ester Reactions in Drug Development

References

Application of Dimethyl 2-(2-methoxyphenoxy)malonate in Medicinal Chemistry: Synthesis of the Dual Endothelin Receptor Antagonist Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-2025-12-23

Introduction

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate primarily utilized in the synthesis of complex pharmaceutical compounds. Its structure, featuring a guaiacol moiety attached to a dimethyl malonate unit, makes it a versatile building block for introducing the 2-methoxyphenoxy group into target molecules. This functional group is present in a number of bioactive compounds and can influence their pharmacological properties, such as receptor binding and pharmacokinetics.

The most prominent application of this compound in medicinal chemistry is as a crucial precursor in the multi-step synthesis of Bosentan . Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is clinically used for the treatment of pulmonary arterial hypertension (PAH). The synthesis of Bosentan showcases the utility of this compound in constructing complex heterocyclic systems.

Core Application: Intermediate in Bosentan Synthesis

The synthesis of Bosentan from this compound involves the construction of a central pyrimidine-based scaffold. The overall synthetic workflow is a multi-step process that leverages the reactivity of the malonate ester.

Synthetic Workflow Overview

The logical workflow for the synthesis of Bosentan starting from this compound can be visualized as follows:

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product A This compound B 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione A->B Cyclization C 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] B->C Chlorination D p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide C->D Sulfonamide Coupling E Bosentan D->E Ethylene Glycol Coupling

Caption: Synthetic workflow for Bosentan from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to Bosentan.

Table 1: Synthesis of this compound

ReactantsBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Guaiacol, Dimethyl 2-chloromalonateSodium/Methanol45178.7[1]
Guaiacol, Dimethyl 2-chloromalonateNaOH/TolueneReflux394[2]

Table 2: Synthesis of Bosentan from Intermediates

Reaction StepKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]POCl₃110496.0[3]
4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] to p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide4-tert-Butylbenzenesulfonamide, K₂CO₃/DMSO----
p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to BosentanEthylene glycol, Potassium tert-butylate11024-[4]
p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide potassium salt to Bosentan calcium saltEthylene glycol, Toluene, Calcium hydroxide1005-[1]

Note: Specific yield data for all intermediate steps in a single continuous process is not consistently reported across public literature. The provided data is from various optimized procedures for individual steps.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting intermediate.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium hydroxide

  • Toluene

  • Deionized water

  • 1% aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure: [2]

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux and azeotropically remove water.

  • Cool the mixture to 65 °C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

  • Heat the reaction mixture to reflux temperature and stir for 3 hours.

  • Cool the reaction mixture and wash with a 10% sodium chloride solution (1 L).

  • Concentrate the organic phase to yield this compound. (Yield: 385 g, 94%).[2]

Protocol 2: Synthesis of Bosentan from this compound (Multi-step)

This section outlines the subsequent steps to synthesize Bosentan.

Step 1: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Materials:

  • This compound

  • 2-Pyrimidinemethanamidine hydrochloride

  • Sodium methoxide

  • Methanol

Procedure:

  • To a solution of sodium methoxide in methanol, add 2-pyrimidinemethanamidine hydrochloride and stir.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Filter the resulting precipitate, wash with methanol, and dry to obtain 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Step 2: Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]

Materials:

  • 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

Procedure: [3]

  • To 10.5 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, add 12.5 ml of phosphorus oxychloride.

  • Slowly heat the mixture under stirring to 110 °C and maintain at reflux for 4 hours.

  • After completion of the reaction, cool the solution to 30-40 °C.

  • Carefully pour the reaction mixture into ice water with stirring.

  • Filter the precipitate, wash with water, and dry under vacuum at 60±5 °C for 8-13 hours to obtain 11.0 g of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] (Yield: 96.0%).[3]

Step 3: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

Materials:

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]

  • 4-tert-Butylbenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] in DMSO, add 4-tert-butylbenzenesulfonamide and potassium carbonate.

  • Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

Step 4: Synthesis of Bosentan

Materials:

  • p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

  • Ethylene glycol

  • Potassium tert-butylate

Procedure: [4]

  • Add 20 g (38 mmol) of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to a solution of 20 g (178 mmol) of potassium tert-butylate in 300 ml of ethylene glycol under a nitrogen atmosphere.

  • Heat the suspension to 110 °C and maintain for 24 hours.

  • Cool the solution to 90 °C and dilute with 300 ml of water.

  • Cool the solution to 15 °C and allow the product to crystallize for 5 hours.

  • Filter the suspension to collect the crude Bosentan. Further purification can be achieved by recrystallization.

Mechanism of Action and Signaling Pathway

Bosentan functions as a dual antagonist of endothelin receptors (ETA and ETB). Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of pulmonary arterial hypertension. By blocking the binding of ET-1 to its receptors on vascular smooth muscle and endothelial cells, Bosentan counteracts the downstream effects of ET-1 signaling.

Endothelin Receptor Signaling Pathway

The binding of ET-1 to its G-protein coupled receptors (GPCRs), ETA and ETB, initiates a cascade of intracellular events.

G cluster_ligand Ligand cluster_receptor Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_secondmessenger Second Messengers cluster_downstream Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq/11 ETA->Gq ETB->Gq Gi Gi ETB->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified Endothelin Receptor Signaling Pathway.

Mechanism of Action of Bosentan

Bosentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the signaling cascade that leads to vasoconstriction and cell proliferation.

G cluster_ligand Ligand cluster_antagonist Antagonist cluster_receptor Receptors cluster_effect Physiological Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks Vasodilation Vasodilation Bosentan->Vasodilation ReducedProliferation Reduced Cell Proliferation Bosentan->ReducedProliferation Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation ETB->Vasoconstriction ETB->Proliferation

Caption: Mechanism of action of Bosentan as a dual endothelin receptor antagonist.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, with its primary application being the synthesis of the dual endothelin receptor antagonist, Bosentan. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in drug development, highlighting the synthetic utility of this compound in the creation of complex and therapeutically important molecules.

References

Application Notes and Protocols: Pyrimidine and Sulfonamide Scaffolds as Building Blocks for Dual Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyrimidine and sulfonamide-based scaffolds as core building blocks in the synthesis of dual endothelin receptor antagonists. It includes synthetic methodologies, key experimental protocols for antagonist evaluation, and a summary of structure-activity relationship data.

Introduction

Endothelin (ET) receptors, ETA and ETB, are G protein-coupled receptors that play a crucial role in vasoconstriction and cell proliferation.[1] Dual antagonism of both receptors has emerged as a promising therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH) and resistant hypertension.[2] Key pharmacophore features for dual endothelin receptor antagonists include hydrogen-bond acceptors, hydrophobic aliphatic and aromatic groups, and a negative ionizable group.[3] Pyrimidine and sulfonamide derivatives have been successfully utilized as scaffolds to arrange these features in the correct spatial orientation for potent dual antagonism. This document outlines the synthetic routes and evaluation methods for developing such antagonists, with a focus on building blocks used in the synthesis of approved drugs like Bosentan and Macitentan.

Core Building Blocks and Synthetic Strategies

The synthesis of dual endothelin receptor antagonists often involves the coupling of key building blocks, typically a substituted pyrimidine core and a sulfonamide moiety.

Pyrimidine-Based Building Blocks

Substituted pyrimidines form the central scaffold of many potent dual endothelin receptor antagonists. A common starting material is a di-chloro-pyrimidine, which allows for sequential substitution to introduce the desired functionalities.

Example: Synthesis of a Macitentan Intermediate

One of the key building blocks for Macitentan is a sulfamide-substituted pyrimidine. The synthesis starts with a dichloro-pyrimidine which is reacted with a sulfamide potassium salt.[4]

Protocol for Synthesis of Monochloro-pyrimidine Intermediate:

  • Reaction Setup: In a suitable reaction vessel, dissolve the dichloro-pyrimidine building block in dimethyl sulfoxide (DMSO).

  • Addition of Sulfamide Salt: Add the sulfamide potassium salt to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24–48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the monochloro-pyrimidine intermediate.[4]

Sulfonamide-Based Building Blocks

The sulfonamide group is a critical component, often providing a key interaction point with the endothelin receptor. These building blocks are typically synthesized and then coupled with the pyrimidine core.

Example: Synthesis of a Propyl-sulfamide Potassium Salt (Building Block for Macitentan)

  • BOC-Protection: React chlorosulfonyl isocyanate with tert-butanol in dichloromethane at 0 °C to form a BOC-protected amino-sulfonyl-chloride.

  • Reaction with Amine: Slowly add the BOC-protected amino-sulfonyl-chloride to a solution of n-propylamine and triethylamine in dichloromethane at 0 °C.

  • Salt Formation: The resulting sulfamide can be converted to its potassium salt for subsequent coupling reactions.[4]

Endothelin Signaling Pathway

Endothelin-1 (ET-1) is the primary ligand for both ETA and ETB receptors. The activation of these receptors on vascular smooth muscle cells leads to a signaling cascade that results in vasoconstriction.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETAR ET-A Receptor ET-1->ETAR Binds ETBR ET-B Receptor ET-1->ETBR Binds Gq Gq protein ETAR->Gq Activates ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_ER->Vasoconstriction PKC->Vasoconstriction Antagonist Dual Antagonist Antagonist->ETAR Blocks Antagonist->ETBR Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing ET-A/ET-B) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [¹²⁵I]ET-1) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting IC50_Calc IC₅₀ Calculation (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing ET-A/ET-B) Dye_Loading Loading Cells with a Calcium-sensitive Dye (e.g., Indo-1) Cell_Culture->Dye_Loading Baseline Establish Baseline Fluorescence Dye_Loading->Baseline Add_Antagonist Add Test Antagonist Baseline->Add_Antagonist Add_Agonist Add ET-1 (Agonist) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Change (Flow Cytometry or Plate Reader) Add_Agonist->Measure_Fluorescence IC50_Calc IC₅₀ Calculation (Dose-response curve) Measure_Fluorescence->IC50_Calc

References

Application Notes and Protocols for the Synthesis of a Key Bosentan Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a critical intermediate in the production of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The protocols focus on the preparation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its subsequent conversion to Bosentan.

Introduction

The synthesis of Bosentan involves a multi-step process, with the formation of the substituted bipyrimidine core being a crucial stage. The protocols outlined below are based on established and improved methods reported in scientific literature and patents, aiming for high yield and purity. These procedures are intended for use by qualified researchers and scientists in a laboratory setting.

Overall Synthetic Pathway

The synthesis of Bosentan from the key dichloro intermediate can be represented by the following general scheme:

G cluster_0 Step 1: Synthesis of Dione Intermediate cluster_1 Step 2: Chlorination cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Final Synthesis of Bosentan A 2-(2-methoxyphenoxy)malonate C 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione A->C B 2-Pyrimidinemidine B->C D 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione E 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine D->E POCl3 F 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine H p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide F->H G 4-tert-Butylbenzenesulfonamide G->H I Sulfonamide Intermediate K Bosentan I->K J Ethylene glycol J->K

Caption: Overall synthetic workflow for Bosentan.

Experimental Protocols

Step 1: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This step involves the condensation of a malonic ester derivative with a pyrimidine precursor.

Materials:

  • 2-(2-methoxyphenoxy)diethyl malonate

  • 2-Cyanopyrimidine

  • Sodium methoxide or other suitable base

  • Methanol or other appropriate solvent

  • Ammonium acetate or other amidine source

  • Potassium tert-butoxide

Procedure:

  • In a suitable reactor, dissolve 2-cyanopyrimidine and sodium methoxide in methanol.

  • Heat the mixture to 50-60°C and stir overnight.

  • Add ammonium acetate and heat the reaction at reflux for 5-8 hours.

  • Add potassium tert-butoxide in portions and stir for 30-50 minutes.

  • Slowly add a solution of 2-(2-methoxyphenoxy)diethyl malonate in methanol.

  • After the addition is complete, continue to heat at reflux for 5-7 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and adjust the pH to 2.0-3.0 with 0.5 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

Step 2: Synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This key step involves the chlorination of the dione intermediate.

Materials:

  • 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Optional: Organic base (e.g., triethylamine, N,N-dimethylaniline)

Procedure:

  • In a reactor equipped with a reflux condenser and a stirrer, suspend 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in phosphorus oxychloride.

  • Optionally, an organic base can be added.

  • Slowly heat the mixture to 110°C and maintain at reflux for several hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to 40-50°C and cautiously quench by slowly adding it to ice-water.

  • Stir the resulting suspension at 5-10°C for 2 hours.

  • Filter the precipitated solid and wash the filter cake with water until the filtrate is neutral.

  • Dry the solid under vacuum at 55-60°C to yield the desired product.[1]

Step 3: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

This step involves the nucleophilic aromatic substitution of one chlorine atom with a sulfonamide.

Materials:

  • 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

  • 4-tert-Butylbenzenesulfonamide

  • Potassium carbonate or other suitable base

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

  • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-tert-butylbenzenesulfonamide in DMSO, add potassium carbonate.

  • Heat the reaction mixture to 100-105°C and stir for 3-4 hours.[1]

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 20-25°C.

  • Slowly add water to precipitate the product and continue stirring for 1 hour.[1]

  • Filter the solid and wash with water.

  • For further purification, the solid can be stirred in a mixture of water and concentrated hydrochloric acid, filtered again, and washed sequentially with water and acetone.[1]

  • Dry the product under reduced pressure.

Step 4: Synthesis of Bosentan

The final step involves the substitution of the remaining chlorine atom with an ethylene glycol moiety.

Materials:

  • p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

  • Ethylene glycol

  • Potassium tert-butoxide or other strong base

Procedure:

  • In an inert atmosphere, add p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to a solution of potassium tert-butoxide in ethylene glycol.

  • Heat the suspension to 110°C and maintain for approximately 24 hours.[2]

  • Monitor the reaction by HPLC.

  • Upon completion, cool the solution to 90°C and dilute with water.

  • Further cool to 15°C to allow for crystallization.

  • Filter the suspension to collect the crude Bosentan.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and water, to yield Bosentan monohydrate.[3]

Data Presentation

The following table summarizes typical quantitative data for the key synthetic steps. Please note that yields and purity can vary depending on the specific reaction conditions and scale.

StepIntermediate/ProductTypical Yield (%)Typical Purity (HPLC, %)Reference
24,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine92 - 93>98[1]
3p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide~100 (crude)~99.7[1][4]
4Bosentan80 - 85>97.5[4]
PurificationBosentan Monohydrate>70 (from crude)>99.8[3][4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G start Start Materials step1 Step 1: Condensation (Dione Formation) start->step1 step2 Step 2: Chlorination with POCl3 step1->step2 step3 Step 3: Sulfonamide Coupling with 4-tert-Butylbenzenesulfonamide step2->step3 step4 Step 4: Ethylene Glycol Coupling step3->step4 purification Purification (Recrystallization) step4->purification end Bosentan Monohydrate purification->end

Caption: Logical workflow for Bosentan synthesis.

Disclaimer: These protocols are intended for informational purposes only and should be performed by trained professionals in a suitable laboratory environment. Appropriate safety precautions must be taken at all times. The user is responsible for validating these methods for their specific application.

References

Application Notes and Protocols for O-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the O-alkylation of phenols, a fundamental transformation in organic synthesis and crucial in the development of pharmaceuticals and other functional molecules. The protocols outlined below cover widely used methodologies, including the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis, offering guidance on reagent selection, reaction optimization, and product purification.

Introduction

The O-alkylation of phenols is a key reaction for the synthesis of aryl ethers. These structural motifs are present in a vast array of biologically active compounds and functional materials. The choice of synthetic method depends on several factors, including the steric and electronic properties of the phenol and the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. This guide presents standardized protocols for common O-alkylation methods to aid researchers in selecting and performing the most suitable procedure for their specific needs.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, involving the reaction of a phenoxide ion with a primary alkyl halide.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide acts as a nucleophile.[1]

General Reaction Scheme:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Where:

  • Ar-OH: Phenol

  • R-X: Alkyl halide (or other alkylating agent with a good leaving group)

  • Base: Used to deprotonate the phenol

Experimental Protocol: General Procedure for O-Alkylation of Phenols

This protocol is a generalized procedure and may require optimization based on the specific reactivity of the substrates.[2]

Materials:

  • Phenolic compound (1.0 eq.)

  • Alkyl halide (1.1-1.5 eq., preferably primary)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH, NaH) (2 eq.)[2][3]

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)[2][3]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.) and the base (2 eq.).[2][3]

  • Solvent Addition: Add the anhydrous aprotic solvent (e.g., acetonitrile, 15 volumes) to the flask.[3]

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.[2]

  • Reaction: Stir the mixture at room temperature for 6 hours or heat to 50-100°C for 1-8 hours.[2][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic solids.[2]

    • Rinse the solids with a small amount of the reaction solvent or an extraction solvent.[2]

    • Combine the filtrate and rinsings and concentrate under reduced pressure.[2]

  • Purification:

    • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate).[2]

    • Wash the organic layer sequentially with water and brine.[2][3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]

    • Purify the final product by column chromatography or recrystallization as needed.[2][3]

Data Presentation: Williamson Ether Synthesis
PhenolAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
4-EthylphenolMethyl iodide25% NaOH (aq)-Reflux1-
Phenoln-Butyl bromide-Homogeneous solution---
PhenolChloroacetonitrileK₂CO₃/KHCO₃AcetoneReflux589

Data extracted from various sources for illustrative purposes. Yields are highly substrate-dependent.

Logical Relationship: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether Aryl Ether (Ar-O-R) Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Byproduct Salt Byproduct

Caption: Williamson Ether Synthesis Pathway.

Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of phenols with primary or secondary alcohols under mild, neutral conditions.[4] It utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

General Reaction Scheme:

Ar-OH + R-OH + PPh₃ + DEAD/DIAD → Ar-O-R + Ph₃P=O + DEAD-H₂/DIAD-H₂

Experimental Protocol: General Procedure for Mitsunobu Reaction

Materials:

  • Phenol (1.0 eq.)

  • Alcohol (1.0-1.5 eq.)[5]

  • Triphenylphosphine (PPh₃) (1.5 eq.)[5]

  • DIAD or DEAD (1.5 eq.)[5]

  • Anhydrous THF (10 volumes)[5]

  • Ethyl acetate or Dichloromethane

  • Aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the phenol (1 eq.), alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 Vol), cool the mixture to 0°C.[5]

  • Reagent Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 to 8 hours.[5] Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[5]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.[5]

    • Filter to remove the triphenylphosphine oxide.[5]

    • Wash the filtrate successively with water, aqueous NaHCO₃ solution, and brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography.[5]

Data Presentation: Mitsunobu Reaction
PhenolAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)
Phenol derivativePrimary/Secondary AlcoholPPh₃, DIADTHF0 to RT6-8-
Sterically hindered phenolPrimary alcoholPPh₃, DEADDiethyl ether--Improved
Phenol2,2,2-trifluoroethanolPhenoFluorDioxane23--

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Mix_Reagents Mix Phenol, Alcohol, PPh₃ in THF at 0°C Phenol->Mix_Reagents Alcohol Alcohol Alcohol->Mix_Reagents PPh3 PPh₃ PPh3->Mix_Reagents Add_DIAD Add DIAD dropwise Mix_Reagents->Add_DIAD Stir Stir at RT for 6-8h Add_DIAD->Stir Dilute Dilute with EtOAc/DCM Stir->Dilute Filter Filter TPPO Dilute->Filter Wash Wash with H₂O, NaHCO₃, Brine Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Aryl Ether Purify->Product

Caption: Mitsunobu Reaction Experimental Workflow.

Phase-Transfer Catalysis (PTC)

O-alkylation of phenols can be efficiently carried out using phase-transfer catalysis (PTC). This method is particularly useful for reactions between a water-soluble phenoxide and a water-insoluble alkylating agent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[6]

General Reaction Scheme:

Ar-OH (aq) + R-X (org) + NaOH (aq) --(PTC)--> Ar-O-R (org) + NaX (aq) + H₂O

Experimental Protocol: General Procedure for PTC

Materials:

  • Phenol (1.0 eq.)

  • Alkyl halide (1.0-1.2 eq.)

  • Aqueous sodium hydroxide (e.g., 50%)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (1-5 mol%)

  • Organic solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol in the organic solvent.

  • Reagent Addition: Add the aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Addition of Alkylating Agent: Add the alkyl halide to the vigorously stirring biphasic mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Data Presentation: Phase-Transfer Catalysis
PhenolAlkylating AgentCatalystSolventYield (%)
PhenolDibromoalkanes-No SolventHigh
p-Aminophenol--No SolventHigh (mono-O-alkylation)
Phenoln-Butyl bromideTetraalkylammonium cations--

Note: PTC conditions can often be performed without an organic solvent.[7]

Signaling Pathway: Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Ar-OH ArONa Ar-O⁻ Na⁺ ArOH->ArONa Deprotonation NaOH NaOH NaOH->ArONa QOAr_aq Q⁺Ar-O⁻ ArONa->QOAr_aq Ion Exchange QX Q⁺X⁻ QX->QOAr_aq QOAr_org Q⁺Ar-O⁻ QOAr_aq->QOAr_org Phase Transfer RX R-X ArOR Ar-O-R RX->ArOR QOAr_org->ArOR SN2 Reaction QX_org Q⁺X⁻ QOAr_org->QX_org Forms Q⁺X⁻ QX_org->QX Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, most notably as a precursor in the preparation of the dual endothelin receptor antagonist, Bosentan, which is used for treating pulmonary hypertension.[1][2] Its molecular structure, featuring a reactive malonate ester and a methoxyphenyl group, makes it a versatile building block for creating complex molecular architectures.[3] This document provides detailed protocols for the large-scale synthesis of this compound, summarizing quantitative data and outlining the experimental workflow.

Data Presentation

The following tables summarize the reactants, reaction conditions, and outcomes for two common synthesis protocols.

Table 1: Reactants and Stoichiometry

ReactantProtocol 1[4]Protocol 2[1]
Guaiacol12.5 g (0.100 mol)200 g (1.61 mol)
Dimethyl 2-chloromalonate19.0 g (0.114 mol)321.8 g (1.93 mol)
BaseSodium methoxide (from 2.3 g Na in 75 ml Methanol)Sodium hydroxide (67.6 g, 1.692 mol)
SolventMethanol / TolueneToluene (1 L)

Table 2: Reaction Conditions and Yield

ParameterProtocol 1[4]Protocol 2[1]
Reaction Temperature45 °C65 °C to reflux
Reaction Time1 hour3 hours
Product Yield20.0 g (78.7%)385 g (94%)
Product AppearanceViscous oilNot specified

Table 3: Analytical Data for this compound [4]

AnalysisResult
¹H NMR (CDCl₃) δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)
¹³C NMR (CDCl₃) δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)
HRMS (M+H⁺) Calculated: 255.0869, Measured: 255.0870
Boiling Point 131 °C

Experimental Protocols

Protocol 1: Synthesis via Sodium Methoxide in Methanol/Toluene

This protocol describes the synthesis of this compound using sodium methoxide as the base.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium metal

  • Methanol

  • Toluene

  • Deionized water

  • 1% aqueous Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare a sodium methoxide solution by slowly dissolving 2.3 g of sodium (0.10 mol) in 75 ml of methanol under an inert atmosphere.

  • In a separate reaction vessel, create a mixture of 12.5 g of guaiacol (0.100 mol) and 19.0 g of dimethyl 2-chloromalonate (0.114 mol).

  • Slowly add the sodium methoxide solution dropwise to the stirred guaiacol and dimethyl 2-chloromalonate mixture.

  • Heat the reaction mixture to 45 °C and stir for 1 hour.

  • After the reaction is complete, remove the volatile components using a rotary evaporator.

  • Dissolve the resulting residue in toluene.

  • Wash the toluene solution sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the final product.[4]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This protocol outlines a larger-scale synthesis using sodium hydroxide in toluene.

Materials:

  • Guaiacol

  • Dimethyl 2-chloromalonate

  • Sodium hydroxide

  • Toluene

Procedure:

  • Dissolve 200 g of guaiacol (1.61 mol) in 1 L of toluene at room temperature in a suitable reactor.

  • Add 67.6 g of sodium hydroxide (1.692 mol) to the solution.

  • Heat the mixture to reflux and remove the water azeotropically.

  • Cool the reaction mixture to 65 °C.

  • Add 321.8 g of dimethyl 2-chloromalonate (1.93 mol) over a period of 30 minutes.

  • Heat the reaction mixture back to reflux and stir for 3 hours.

  • After cooling, the reaction mixture can be worked up to isolate the product. The original literature suggests concentration after washing to yield the final product.[1]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Guaiacol & Dimethyl 2-chloromalonate C Mixing & Reaction A->C B Base Solution (Sodium Methoxide or NaOH) B->C D Solvent Evaporation C->D  Reaction  Completion E Dissolution in Toluene D->E F Aqueous Washes E->F G Drying F->G H Final Concentration G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Asymmetric Michael Addition of Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds. The addition of prochiral nucleophiles, such as dimethyl malonate, to α,β-unsaturated compounds offers a powerful and atom-economical route to enantioenriched products that are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. This document provides an overview of contemporary catalytic systems for the asymmetric Michael addition of dimethyl malonate, complete with detailed experimental protocols and a summary of their performance.

Catalytic Systems and Data Presentation

A variety of catalytic systems have been developed to facilitate the asymmetric Michael addition of dimethyl malonate with high enantioselectivity and yield. These can be broadly categorized into metal-based catalysts and organocatalysts. Below is a summary of the performance of selected catalytic systems with different Michael acceptors.

Metal-Catalyzed Systems

Metal complexes, particularly those involving transition metals, are effective catalysts for this transformation. The Lewis acidic nature of the metal center can activate the Michael acceptor, while a chiral ligand environment controls the stereochemical outcome.

Catalyst SystemMichael AcceptorSolventYield (%)ee (%)Reference
Ga-Na-BINOL2-Cyclopenten-1-oneTHF9099[1][2][3]
NiCl₂ / (-)-SparteineChalconeToluene9086[4]
Ni(acac)₂ / (-)-SparteineChalconeToluene8580[4]
Ni(II) complexβ-nitrostyreneToluene9293[5]
Organocatalytic Systems

Organocatalysis has emerged as a powerful alternative to metal catalysis, offering advantages such as lower toxicity and air/moisture stability. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective.

Catalyst SystemMichael AcceptorSolventYield (%)ee (%)Reference
Cinchonine-Thiourea Derivativeβ-nitrostyreneDichloromethane-87[6][7][8]
Cinchonine-Thiourea DerivativeE-1-nitro-1-hepteneDichloromethane8187[7]
Isothiourea (HyperBTM)β-Trifluoromethyl α,β-unsaturated p-nitrophenyl esterDMF-90[9][10]
1,2-diphenylethanediamine (DPEN)Benzylideneacetone--good[11]
SquaramideRacemic nitroalkene--up to 99:1 er[12]

Experimental Protocols

The following are representative experimental protocols for the asymmetric Michael addition of dimethyl malonate using a heterobimetallic catalyst and an organocatalyst.

Protocol 1: Heterobimetallic Ga-Na-BINOL Catalyzed Michael Addition to 2-Cyclopenten-1-one[1]

This protocol describes the large-scale synthesis of (S)-2-[(1S)-3-Oxocyclopentyl]-propanedioic acid, dimethyl ester.

Materials:

  • Gallium(III) chloride

  • (S)-BINOL

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Dimethyl malonate

  • 2-Cyclopenten-1-one

  • Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Catalyst Preparation ((S)-2):

  • A flame-dried, three-necked round-bottomed flask is charged with gallium(III) chloride (1.0 equiv) under a nitrogen atmosphere.

  • In separate flasks, (S)-BINOL (1.0 equiv) and sodium tert-butoxide (2.0 equiv) are prepared in anhydrous THF.

  • The sodium tert-butoxide solution is transferred to the (S)-BINOL solution and stirred.

  • The resulting solution is then transferred to the gallium(III) chloride solution and stirred for 2 hours at room temperature. The mixture becomes cloudy.

  • Stirring is stopped, and the mixture is allowed to settle for 18 hours. The supernatant containing the catalyst is used directly.

Michael Addition Reaction:

  • A flame-dried, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.07 equiv) under a nitrogen atmosphere, followed by the addition of anhydrous THF.

  • The prepared catalyst solution ((S)-2, 0.10 equiv) is added to the flask.

  • Dimethyl malonate (1.0 equiv) is added via syringe, followed by 2-cyclopenten-1-one (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 46 hours.

  • The reaction is quenched and worked up to isolate the product.

  • The crude product can be purified by distillation under reduced pressure to yield the desired Michael adduct as a colorless oil.

Protocol 2: Organocatalyzed Michael Addition of Dimethyl Malonate to a Nitroolefin[7]

This protocol is a general procedure for the Michael addition of dimethyl malonate to nitroolefins using a bifunctional cinchonine-derived thiourea catalyst.

Materials:

  • Cinchonine-derived thiourea catalyst (e.g., 1e in the cited literature)

  • Dimethyl malonate

  • Substituted nitroolefin

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Reaction Procedure:

  • To a stirred solution of the nitroolefin (1.0 equiv) and dimethyl malonate (2.0 equiv) in the chosen anhydrous solvent, add the cinchonine-derived thiourea catalyst (typically 5-10 mol%).

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or -20 °C) and monitored by TLC for the consumption of the starting material. Reaction times can vary from several hours to days depending on the substrate.[7]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycle for a bifunctional organocatalyst and a general experimental workflow for these reactions.

organocatalyst_mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_intermediates Activated Intermediates cluster_product Product Formation catalyst Thiourea-Tertiary Amine Catalyst enolate Enolate Intermediate catalyst->enolate Deprotonation by Amine activated_nitroolefin H-Bonded Nitroolefin catalyst->activated_nitroolefin H-Bonding by Thiourea malonate Dimethyl Malonate malonate->enolate nitroolefin Nitroolefin nitroolefin->activated_nitroolefin product Michael Adduct enolate->product Nucleophilic Attack activated_nitroolefin->product product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for a bifunctional thiourea organocatalyst.

experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere start->setup reagents Addition of Reagents: - Solvent - Michael Acceptor - Dimethyl Malonate - Catalyst setup->reagents reaction Reaction: - Stirring at controlled temperature - Monitor by TLC reagents->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography or - Distillation workup->purification analysis Analysis: - NMR, MS for structure - Chiral HPLC for ee purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dimethyl 2-(2-methoxyphenoxy)malonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product is a viscous oil and not a solid.

Possible Causes:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., toluene) or extraction solvent can result in an oily product.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Common impurities include guaiacol, dimethyl 2-chloromalonate, and dimethyl 2,2-dichloromalonate.

  • Inherent Properties: Depending on the final purity, this compound can exist as a viscous oil.[1][2] Some sources describe it as a white to off-white solid, suggesting that higher purity favors solidification.

Solutions:

StepActionDetailed Instructions
1Ensure Complete Solvent Removal Dry the product under high vacuum for an extended period (several hours to overnight) to remove all residual solvents. Gentle heating (e.g., 40-50 °C) can aid in this process, but monitor for any signs of product decomposition.
2Attempt Recrystallization from a Different Solvent System If the product remains an oil, attempt recrystallization from a non-polar solvent or a solvent pair. Start by dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane, heptane) until turbidity is observed. Allow the solution to cool slowly.
3Purify by Column Chromatography If recrystallization fails, column chromatography is a reliable method for separating the desired product from impurities that may be inhibiting crystallization. (See Experimental Protocols for a detailed procedure).
4Trituration Vigorously stirring the oil with a non-polar solvent in which the product is sparingly soluble (e.g., cold hexane or pentane) can sometimes induce crystallization.
Issue 2: The product has a persistent yellow or brown color.

Possible Causes:

  • Residual Phenolic Impurities: Unreacted guaiacol, being a phenol, is prone to oxidation, which can lead to colored impurities.

  • Side Reactions: Impurities in the starting dimethyl 2-chloromalonate or side reactions during the Williamson ether synthesis can generate colored byproducts.

  • Thermal Decomposition: Overheating during solvent removal or distillation can cause decomposition and discoloration.

Solutions:

StepActionDetailed Instructions
1Thorough Aqueous Base Wash Ensure the crude product is thoroughly washed with a 1-5% aqueous sodium bicarbonate or sodium hydroxide solution to remove acidic impurities like residual guaiacol.[2] Multiple washes may be necessary.
2Activated Carbon Treatment Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal. This can effectively remove colored impurities. Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.
3Column Chromatography Flash column chromatography is highly effective at separating colored impurities from the desired product. (See Experimental Protocols for a detailed procedure).
4Avoid High Temperatures When removing solvents, use a rotary evaporator with a water bath temperature not exceeding 50-60 °C to prevent thermal decomposition.
Issue 3: Low yield after purification.

Possible Causes:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion.

  • Losses During Aqueous Workup: The product may have some solubility in the aqueous wash solutions, leading to losses.

  • Inefficient Extraction: Incomplete extraction of the product from the aqueous layer after the reaction workup.

  • Product Adsorption during Chromatography/Charcoal Treatment: The product can be lost due to irreversible adsorption onto the silica gel or activated carbon.

  • Premature Precipitation during Recrystallization: Using too little hot solvent during recrystallization can lead to premature precipitation and loss of product during hot filtration.

Solutions:

StepActionDetailed Instructions
1Monitor Reaction Completion Use Thin Layer Chromatography (TLC) to monitor the progress of the synthesis reaction to ensure all the limiting reagent has been consumed before starting the workup.
2Back-Extraction After the initial extraction of the product into an organic solvent, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
3Optimize Column Chromatography Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product). Avoid using excessively polar eluents which can lead to band broadening and product loss.
4Careful Recrystallization Use a minimal amount of hot solvent to fully dissolve the crude product. If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials, such as guaiacol and dimethyl 2-chloromalonate. Byproducts from the synthesis of dimethyl 2-chloromalonate, including dimethyl 2,2-dichloromalonate and dimethyl malonate, can also be present.

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to separate the product from impurities. The product and impurities can be visualized under UV light or by staining with a potassium permanganate solution.

Q3: What is the expected appearance of pure this compound?

A3: Highly pure this compound is typically a white to off-white solid.[3] However, it can also exist as a colorless to pale yellow viscous oil, especially if trace impurities are present.[1][4]

Q4: What are the recommended storage conditions for the purified product?

A4: The purified product should be stored in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound and Key Impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)¹H NMR (CDCl₃, δ ppm)
This compound C₁₂H₁₄O₆254.24Viscous oil or white solid[1][3]131 (at reduced pressure)[1]7.12-6.82 (m, 4H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[1]
GuaiacolC₇H₈O₂124.14Colorless to yellow liquid or solid204-2066.95-6.80 (m, 4H), 5.65 (s, 1H, -OH), 3.89 (s, 3H)
Dimethyl 2-chloromalonateC₅H₇ClO₄166.56Yellow colored liquid[4]~75-77 (at 15 mmHg)5.01 (s, 1H), 3.85 (s, 6H)
Dimethyl malonateC₅H₈O₄132.11Colorless liquid1813.74 (s, 6H), 3.44 (s, 2H)

Experimental Protocols

Protocol 1: Purification by Aqueous Wash
  • Dissolve the crude this compound in an organic solvent such as toluene or ethyl acetate (approximately 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 5 volumes).

    • 1% aqueous sodium bicarbonate solution (2 x 5 volumes).[1]

    • Brine (1 x 5 volumes).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting product under high vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (60-120 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). The optimal eluent system should provide a retention factor (Rf) of ~0.3 for the product on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent mixture, collecting fractions. Gradually increase the eluent polarity to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Ideal for when the product is a solid but contains minor impurities. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair, such as ethyl acetate/hexane or diethyl ether/hexane, is often effective for oily products.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a pair). b. If using a solvent pair, add the less polar solvent dropwise until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude_product Crude Dimethyl 2-(2-methoxyphenoxy)malonate dissolve Dissolve in Organic Solvent crude_product->dissolve aqueous_wash Aqueous Wash (H₂O, NaHCO₃, Brine) dissolve->aqueous_wash dry Dry over Na₂SO₄ aqueous_wash->dry concentrate Concentrate dry->concentrate analysis Analyze Purity (TLC, NMR) concentrate->analysis purified_product Purified Product further_purification Further Purification Needed? analysis->further_purification further_purification->purified_product No column_chrom Column Chromatography further_purification->column_chrom Yes recrystallization Recrystallization further_purification->recrystallization Yes (if solid) column_chrom->concentrate recrystallization->purified_product Troubleshooting_Logic start Initial Purified Product check_appearance Check Appearance and Purity (TLC) start->check_appearance oily Product is an Oil check_appearance->oily Oily colored Product is Colored check_appearance->colored Colored impure Multiple Spots on TLC check_appearance->impure Impure pure White Solid/Pure by TLC check_appearance->pure Pure high_vac Dry under High Vacuum oily->high_vac charcoal Activated Charcoal Treatment colored->charcoal column_chrom_impure Column Chromatography impure->column_chrom_impure recrystallize_oil Attempt Recrystallization from Solvent Pair high_vac->recrystallize_oil column_chrom_oil Column Chromatography recrystallize_oil->column_chrom_oil column_chrom_color Column Chromatography charcoal->column_chrom_color

References

Technical Support Center: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary starting materials are guaiacol and a dimethyl halomalonate, typically dimethyl 2-chloromalonate.[1]

Q2: What is the general reaction mechanism for this synthesis?

A2: The synthesis is typically a Williamson ether synthesis, where the phenoxide ion of guaiacol acts as a nucleophile and displaces the halide from dimethyl 2-chloromalonate to form the desired ether linkage.

Q3: What are some potential impurities that can arise during the synthesis?

A3: Impurities can originate from the starting materials, particularly the dimethyl 2-chloromalonate. Common impurities include dimethyl 2,2-dichloromalonate and unreacted dimethyl malonate. These impurities can be carried through the reaction and complicate the purification of the final product.

Q4: What are the expected yields for this synthesis?

A4: Reported yields can vary depending on the specific protocol used. One method using sodium hydroxide in toluene reports a yield of 94%, while another method using sodium methoxide in methanol reports a yield of 78.7%.[1]

Q5: How can the final product be purified?

A5: Purification can be achieved through a workup procedure that includes washing the organic phase with water and an aqueous sodium bicarbonate solution.[1] The product is then typically concentrated under reduced pressure.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of guaiacol.Ensure the base (e.g., sodium hydroxide, sodium methoxide) is of high quality and used in the correct stoichiometric amount. For the sodium hydroxide/toluene method, ensure complete azeotropic removal of water.
Low quality of dimethyl 2-chloromalonate.Use high-purity dimethyl 2-chloromalonate. If necessary, purify the starting material before use, for example, by silica-plug filtration to remove dichloro impurities.
Reaction temperature is too low or reaction time is too short.Adhere to the recommended reaction temperature and time as specified in the protocol. For the sodium hydroxide/toluene method, the reaction is heated to reflux for 3 hours. The sodium methoxide/methanol method calls for stirring at 45°C for 1 hour.[1]
Impure Product Presence of unreacted starting materials.Monitor the reaction progress using a suitable analytical technique like TLC or GC to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature if necessary.
Side reactions due to impurities in starting materials.As mentioned, use purified dimethyl 2-chloromalonate to avoid side products from impurities like dimethyl 2,2-dichloromalonate.
Inefficient workup and purification.Ensure thorough washing steps to remove unreacted starting materials and salts. If the product is still impure, consider column chromatography for further purification.
Reaction Fails to Proceed Inactive base.Use a fresh, unopened container of the base or test the activity of the base before use.
Poor quality of solvent.Use anhydrous solvents, especially in reactions sensitive to moisture.
Incorrect reaction setup.Double-check all glassware to ensure it is dry and the reaction is set up correctly under an inert atmosphere if required by the protocol.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide in Toluene

This protocol reports a yield of 94%.

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

  • Heat the reaction mixture to reflux and remove water azeotropically.

  • Cool the mixture to 65°C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture and proceed with workup and purification.

Protocol 2: Synthesis using Sodium Methoxide in Methanol

This protocol reports a yield of 78.7%.[1]

  • Prepare a sodium methoxide solution by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).

  • Slowly add the sodium methoxide solution dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).

  • Stir the reaction mixture at 45°C for 1 hour.

  • After the reaction is complete, evaporate the volatile components using a rotary evaporator.

  • Dissolve the residue in toluene.

  • Wash the organic phase sequentially with deionized water and 1% aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.[1]

Data Presentation

Parameter Protocol 1 (NaOH/Toluene) Protocol 2 (NaOMe/Methanol) [1]
Base Sodium HydroxideSodium Methoxide
Solvent TolueneMethanol
Reaction Temperature Reflux45°C
Reaction Time 3 hours1 hour
Reported Yield 94%78.7%

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Guaiacol Guaiacol ReactionMix Reaction Mixture Guaiacol->ReactionMix DMCM Dimethyl 2-Chloromalonate DMCM->ReactionMix Base Base (NaOH or NaOMe) Base->ReactionMix Solvent Solvent (Toluene or Methanol) Solvent->ReactionMix Heating Heating & Stirring ReactionMix->Heating Evaporation Solvent Evaporation Heating->Evaporation Washing Aqueous Washing Evaporation->Washing Drying Drying Organic Phase Washing->Drying Concentration Concentration Drying->Concentration FinalProduct This compound Concentration->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Impure Product Check_SM Check Purity of Starting Materials Start->Check_SM Check_Reagents Verify Activity of Base & Dryness of Solvent Start->Check_Reagents Check_Conditions Confirm Reaction Temperature & Time Start->Check_Conditions Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Use_Fresh Use Fresh Reagents & Anhydrous Solvents Check_Reagents->Use_Fresh Suspect Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal End Improved Yield & Purity Purify_SM->End Use_Fresh->End Optimize_Conditions->End

Caption: A logical troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation of Guaiacol: Ensure that the molar equivalent of the base used is sufficient to fully deprotonate the guaiacol. The reaction proceeds via the nucleophilic attack of the resulting phenoxide.

  • Competing Elimination Reaction: The Williamson ether synthesis can be accompanied by a competing base-catalyzed elimination of the alkylating agent (dimethyl chloromalonate).[1] This is more likely with sterically hindered substrates or at higher temperatures.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. One reported protocol specifies stirring at 45°C, while another utilizes refluxing toluene.[2] Deviating significantly from optimized temperatures can impact the reaction rate and favor side reactions.

  • Moisture in the Reaction: The presence of water can consume the base and hydrolyze the ester groups of the malonate, reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.

Q2: I am observing significant amounts of an unknown byproduct in my crude product mixture. What could it be?

A2: The most probable byproduct is the C-alkylated isomer. The guaiacolate anion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation) to form the desired product or through the aromatic ring (C-alkylation), leading to an isomeric byproduct.[1][3] The formation of the C-alkylated product is influenced by the solvent; protic solvents can favor C-alkylation by solvating the phenoxide oxygen.[3]

Another possibility is the presence of impurities from the starting materials. For instance, if the dimethyl chloromalonate contains dimethyl 2,2-dichloromalonate, this can lead to undesired byproducts.

Q3: How can I minimize the formation of the C-alkylated side product?

A3: To favor O-alkylation over C-alkylation of the phenolate:

  • Solvent Choice: The use of aprotic solvents like DMF or acetonitrile is generally preferred for Williamson ether synthesis.[4] Toluene has also been used successfully. Protic solvents should be avoided as they can hydrogen-bond with the phenoxide oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation.

  • Counter-ion: The nature of the cation can influence the reactivity of the phenoxide. While not extensively detailed in the provided synthesis, this is a known factor in controlling C- vs. O-alkylation.

Q4: My purified product is a viscous oil, is this normal?

A4: Yes, one of the described synthesis procedures reports the final product, this compound, as a viscous oil.[2] Another source describes it as a colorless to pale yellow liquid.[5]

Quantitative Data Summary

ParameterMethod 1Method 2Reference
Base Sodium MethoxideSodium Hydroxide[2]
Solvent MethanolToluene[2]
Temperature 45 °CReflux[2]
Reaction Time 1 hour3 hours[2]
Yield 78.7%94%[2]

Experimental Protocols

Method 1: Synthesis using Sodium Methoxide in Methanol [2]

  • A solution of sodium methoxide is prepared by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).

  • This solution is added dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).

  • The reaction mixture is stirred at 45°C for 1 hour.

  • After the reaction is complete, the volatile components are removed using a rotary evaporator.

  • The residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Method 2: Synthesis using Sodium Hydroxide in Toluene

  • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

  • Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

  • The mixture is heated to reflux, and water is removed azeotropically.

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added over a period of 30 minutes at 65°C.

  • The reaction mixture is heated to reflux and stirred for 3 hours.

  • After cooling, the mixture is washed with a 10% aqueous sodium chloride solution and concentrated to yield the product.

Visualized Reaction Pathways

Synthesis_Pathway Guaiacol Guaiacol Guaiacolate Guaiacolate Anion Guaiacol->Guaiacolate + Base Base Base (e.g., NaOMe, NaOH) Dimethyl_chloromalonate Dimethyl 2-chloromalonate Desired_Product This compound (O-Alkylation) Guaiacolate->Desired_Product + Dimethyl 2-chloromalonate C_Alkylated_Product C-Alkylated Byproduct Guaiacolate->C_Alkylated_Product + Dimethyl 2-chloromalonate (Side Reaction)

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impurities? Low_Yield Low Yield Start->Low_Yield Yes Impurities Significant Impurities Start->Impurities Yes Check_Base Check Base Stoichiometry (Incomplete Deprotonation?) Low_Yield->Check_Base Check_Temp Optimize Temperature (Elimination Side Reaction?) Check_Base->Check_Temp Check_Moisture Ensure Anhydrous Conditions Check_Temp->Check_Moisture Check_Alkylation Analyze for C-Alkylation (Isomeric Byproduct?) Impurities->Check_Alkylation Check_Solvent Use Aprotic Solvent to Favor O-Alkylation Check_Alkylation->Check_Solvent Check_Starting_Material Verify Purity of Dimethyl 2-chloromalonate Check_Alkylation->Check_Starting_Material

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Dimethyl 2-Chloromalonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl 2-chloromalonate. The focus is on the removal of common impurities to achieve the desired product quality for subsequent experimental steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dimethyl 2-chloromalonate?

A1: The most prevalent impurities in dimethyl 2-chloromalonate, particularly when synthesized via chlorination of dimethyl malonate, are dimethyl 2,2-dichloromalonate and unreacted dimethyl malonate.[1][2] Commercially available dimethyl 2-chloromalonate often contains about 4-5% of the dichlorinated byproduct.[3]

Q2: How does the dimethyl 2,2-dichloromalonate impurity form?

A2: Dimethyl 2,2-dichloromalonate is typically formed as a byproduct during the synthesis of dimethyl 2-chloromalonate.[2] The chlorination of dimethyl malonate can be difficult to stop selectively at the monochlorinated stage. Factors that promote the formation of the dichloro impurity include prolonged reaction times and the use of excess chlorinating agents, such as sulfuryl chloride.[1][2]

Q3: What are the recommended methods for purifying dimethyl 2-chloromalonate?

A3: The two primary methods for purifying dimethyl 2-chloromalonate are fractional distillation under reduced pressure and silica-plug filtration (a form of column chromatography).[1][4] While fractional distillation is a common technique for purifying liquids, it can be challenging and may result in significant yield loss for this compound.[1][4] Silica-plug filtration is often a more practical and efficient method for removing the polar dimethyl 2,2-dichloromalonate impurity.[1]

Q4: What level of purity can I expect after purification?

A4: The achievable purity depends on the chosen method and the initial impurity profile. A simple and effective purification via silica-plug filtration can increase the purity of dimethyl 2-chloromalonate to greater than 95%.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of dimethyl 2-chloromalonate.

Issue 1: Low Purity After Fractional Distillation
  • Potential Cause: The boiling points of dimethyl 2-chloromalonate and the primary impurity, dimethyl 2,2-dichloromalonate, are very close, making separation by distillation difficult.[4]

  • Suggested Solution:

    • Ensure the use of a fractionating column with a high number of theoretical plates.

    • Maintain a stable and controlled vacuum.

    • Carefully monitor the head temperature and collect very narrow fractions.

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their composition.

    • If distillation alone is insufficient, consider a subsequent purification step using silica-plug filtration on the enriched fractions.

Issue 2: Product Decomposition During Distillation
  • Potential Cause: Dimethyl 2-chloromalonate can be susceptible to thermal decomposition at elevated temperatures.

  • Suggested Solution:

    • Utilize a high vacuum to lower the boiling point of the compound.[4]

    • Ensure the heating mantle temperature is set to the minimum required for a steady distillation rate.

    • Minimize the residence time of the compound in the heated flask.

Issue 3: Incomplete Removal of Dichloro Impurity with Silica-Plug Filtration
  • Potential Cause:

    • Inappropriate solvent system (eluent) being used.

    • Overloading the silica plug with crude material.

    • The silica plug is too short for effective separation.

  • Suggested Solution:

    • Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the desired monochloro compound while retaining the more polar dichloro impurity on the silica.

    • Use an appropriate ratio of silica gel to crude product. A general guideline is a 10:1 to 20:1 ratio by weight.

    • Increase the length of the silica plug to improve separation resolution.

Data Presentation

Table 1: Purity of Dimethyl 2-Chloromalonate Before and After Purification

Source/Method Initial Purity (by GC area %) Key Impurities Purification Method Final Purity (by GC area %) Reference
Commercial (Sigma-Aldrich)92-94%~4-5% Dimethyl 2,2-dichloromalonateNot Applicable92-94%
Lab Synthesis (Crude)~90%~5% Dimethyl malonate, ~5% Dimethyl 2,2-dichloromalonateNone~90%[1]
Lab Synthesis (Reprocessed)~90%~5% Dimethyl malonate, ~5% Dimethyl 2,2-dichloromalonateSilica-Plug Filtration>95%[1]

Experimental Protocols

Synthesis of Dimethyl 2-Chloromalonate (Illustrative)

This protocol is based on a reported lab-scale synthesis.[1]

  • Reaction Setup: In a nitrogen-purged reactor, charge dimethyl malonate (1.0 equivalent).

  • Addition of Chlorinating Agent: While maintaining the temperature below 25°C, add sulfuryl chloride (1.2 equivalents) over a period of 1 hour.

  • Reaction: Gradually heat the reaction mixture to 40-45°C and maintain for 4-5 hours.

  • Monitoring: Monitor the reaction progress by GC until the dimethyl malonate content is less than 6.0 area %.

  • Work-up: Cool the reaction mixture to 25°C. The crude dimethyl 2-chloromalonate can be used directly or purified as described below.

Purification by Silica-Plug Filtration

This protocol is adapted from a described method for similar compounds.[1][4]

  • Preparation of the Silica Plug:

    • Select a suitable chromatography column or a fritted glass funnel.

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into the column to form a compact bed. The amount of silica will depend on the scale of the purification.

    • Add a thin layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude dimethyl 2-chloromalonate in a minimal amount of hexane.

    • Carefully load the solution onto the top of the silica plug.

  • Elution:

    • Begin eluting with hexane, collecting fractions.

    • Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 2-5% ethyl acetate in hexane) to elute the dimethyl 2-chloromalonate. The more polar dimethyl 2,2-dichloromalonate will be retained more strongly on the silica.

  • Analysis and Collection:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or GC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified dimethyl 2-chloromalonate.

Visualizations

PurificationWorkflow Purification Workflow for Dimethyl 2-Chloromalonate cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Dimethyl Malonate + Sulfuryl Chloride reaction Chlorination Reaction (40-45°C, 4-5h) start->reaction crude_product Crude Dimethyl 2-Chloromalonate (Purity: ~90%) reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Fractional Distillation purification_choice->distillation High Boiling Point silica_plug Silica-Plug Filtration purification_choice->silica_plug Recommended analysis GC/TLC Analysis distillation->analysis silica_plug->analysis pure_product Pure Dimethyl 2-Chloromalonate (Purity: >95%) analysis->pure_product impurities Impurities: - Dimethyl 2,2-dichloromalonate - Dimethyl malonate analysis->impurities

Caption: Workflow for the synthesis and purification of dimethyl 2-chloromalonate.

TroubleshootingGuide Troubleshooting Purification Issues cluster_distillation Fractional Distillation Issues cluster_silica Silica-Plug Filtration Issues start Problem Encountered low_purity Low Purity start->low_purity decomposition Product Decomposition start->decomposition incomplete_removal Incomplete Impurity Removal start->incomplete_removal cause_low_purity Cause: Close Boiling Points low_purity->cause_low_purity cause_decomposition Cause: High Temperature decomposition->cause_decomposition solution_low_purity Solution: - High-efficiency column - Stable vacuum - Collect narrow fractions - Consider post-purification cause_low_purity->solution_low_purity solution_decomposition Solution: - Use higher vacuum - Minimize heating cause_decomposition->solution_decomposition cause_incomplete_removal Causes: - Incorrect eluent - Overloaded column - Short silica plug incomplete_removal->cause_incomplete_removal solution_incomplete_removal Solutions: - Optimize solvent system - Use more silica - Increase plug length cause_incomplete_removal->solution_incomplete_removal

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for malonic ester synthesis.

Troubleshooting Guide

Low product yield and the formation of side products are common challenges encountered during malonic ester synthesis. This guide provides a systematic approach to identifying and resolving these issues.

Table 1: Common Problems, Potential Causes, and Solutions in Malonic Ester Synthesis

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Deprotonation: The base used is not strong enough to deprotonate the malonic ester, or the base has degraded due to exposure to moisture.- Base Selection: Use a base with a pKa of its conjugate acid significantly higher than the pKa of the malonic ester (approx. 13 in DMSO). Sodium ethoxide (NaOEt) in ethanol is commonly used. For complete and irreversible deprotonation, consider stronger bases like sodium hydride (NaH). - Fresh Base: Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
Poor Quality Reagents: Impurities in the malonic ester, alkylating agent, or solvent can interfere with the reaction.- Purify Reagents: Distill the malonic ester under reduced pressure before use. Ensure the alkylating agent is pure and the solvent is anhydrous.
Incorrect Stoichiometry: An insufficient amount of base or alkylating agent was used.- Verify Stoichiometry: Use at least one full equivalent of base for mono-alkylation and two equivalents for di-alkylation.
Low Reaction Temperature: The temperature may be too low for the alkylation step to proceed at an adequate rate.- Optimize Temperature: The alkylation step is often carried out by forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent.
Formation of Dialkylated Product Excess Base or Alkylating Agent: Using more than one equivalent of base and alkylating agent will favor di-alkylation.- Control Stoichiometry: For mono-alkylation, use one equivalent of base. A slight excess of the malonic ester can also help minimize di-alkylation.
Prolonged Reaction Time or High Temperature: These conditions can promote a second alkylation reaction.- Monitor Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Temperature Control: Avoid excessively high temperatures during alkylation.
Presence of Unreacted Starting Material Incomplete Deprotonation: The base may not have been strong enough or was not used in a sufficient amount.- Re-evaluate Base: Consider using a stronger base like NaH or increasing the amount of the current base.
Inactive Alkylating Agent: The alkylating agent may have degraded or is not reactive enough.- Check Alkylating Agent: Use a fresh bottle of the alkylating agent. Primary and methyl halides are most effective for this SN2 reaction.
Incomplete Hydrolysis Insufficient Acid/Base or Reaction Time: The hydrolysis of the ester groups may not have gone to completion.- Optimize Hydrolysis: Ensure a sufficient excess of acid (e.g., aqueous HCl) or base (e.g., NaOH solution) is used. Reflux for an adequate amount of time until the ester layer disappears.
Incomplete Decarboxylation Insufficient Heating: The temperature may not have been high enough to induce decarboxylation.- Ensure Adequate Heating: Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.
Side Reaction: Claisen Condensation Presence of Un-deprotonated Ester: The enolate can react with the starting malonic ester.- Controlled Addition: Form the enolate at room temperature and then add it dropwise to a refluxing solution of the alkylating agent. This keeps the concentration of the enolate low at any given time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my malonic ester synthesis?

The choice of base is critical for the initial deprotonation step. The base's conjugate acid should have a pKa significantly higher than that of the malonic ester (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base. It is important to use a base with the same alkyl group as the ester to prevent transesterification. For instances where complete and irreversible deprotonation is desired to minimize side reactions, stronger bases like sodium hydride (NaH) can be employed.

Q2: What is the optimal solvent for malonic ester synthesis?

The choice of solvent often depends on the base being used. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide. When using stronger, more reactive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to ensure complete enolate formation and minimize side reactions. It is crucial that the solvent is anhydrous, as the presence of water will quench the base and inhibit the formation of the enolate.

Q3: How can I control for mono- versus di-alkylation?

Controlling the stoichiometry of your reactants is the primary way to favor mono- or di-alkylation.

  • For mono-alkylation: Use one equivalent of base and the alkylating agent. Using a slight excess of the malonic ester can also help to minimize the formation of the di-alkylated product.

  • For di-alkylation: A sequential approach is best. After the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.

Q4: What are the best practices for the hydrolysis and decarboxylation steps?

For complete hydrolysis of the dialkyl malonate, refluxing with a strong acid (like aqueous HCl) or a strong base (like aqueous NaOH) is necessary. Following hydrolysis, the resulting malonic acid derivative is decarboxylated by heating. If using a basic hydrolysis, the reaction mixture must be acidified before heating to facilitate decarboxylation. The completion of decarboxylation is indicated by the cessation of carbon dioxide evolution.

Q5: My reaction is not working with a secondary alkyl halide. Why?

The alkylation step in the malonic ester synthesis is an SN2 reaction. This type of reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides react much more slowly and are prone to undergoing a competing E2 elimination reaction, which leads to the formation of an alkene byproduct instead of the desired alkylated product. Tertiary alkyl halides do not undergo this reaction at all.

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Saponification and Decarboxylation

  • Hydrolysis: To the alkylated malonic ester, add a solution of sodium hydroxide (e.g., 80 g in 400 mL of water). Reflux the mixture for approximately 4 hours, or until the ester layer is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Decarboxylation: Heat the acidified mixture to reflux. Continue heating until the evolution of carbon dioxide gas stops (typically 1-2 hours).

  • Isolation: Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the carboxylic acid product.

Visualizations

experimental_workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis cluster_decarboxylation Step 4: Decarboxylation A Diethyl Malonate C Enolate Formation A->C B Base (e.g., NaOEt) B->C E Alkylated Malonic Ester C->E D Alkyl Halide (R-X) D->E G Substituted Malonic Acid E->G F Acid/Base (H3O+/OH-) F->G I Substituted Acetic Acid + CO2 G->I H Heat H->I

Caption: General workflow for malonic ester synthesis.

troubleshooting_workflow Start Low Yield? CheckBase Is the base strong enough and fresh? Start->CheckBase CheckReagents Are all reagents pure and anhydrous? Start->CheckReagents CheckStoichiometry Is the stoichiometry correct? Start->CheckStoichiometry CheckTemp Is the reaction temperature optimal? Start->CheckTemp SideProduct Side products observed? Start->SideProduct OptimizeBase Use a stronger/fresh base CheckBase->OptimizeBase No PurifyReagents Purify reagents and dry solvent CheckReagents->PurifyReagents No AdjustStoichiometry Adjust molar ratios CheckStoichiometry->AdjustStoichiometry No OptimizeTemp Adjust reaction temperature CheckTemp->OptimizeTemp No Dialkylation Dialkylation? SideProduct->Dialkylation Claisen Claisen Condensation? SideProduct->Claisen ControlStoichiometry Use 1 eq. of base for mono-alkylation Dialkylation->ControlStoichiometry Yes ControlledAddition Add enolate to refluxing alkyl halide Claisen->ControlledAddition Yes

Troubleshooting guide for reactions involving Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving Dimethyl 2-(2-methoxyphenoxy)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound involve the O-alkylation of guaiacol with dimethyl 2-chloromalonate. The choice of base and solvent are the key differences:

  • Method 1: Sodium Hydroxide in Toluene. In this method, guaiacol is dissolved in toluene, and sodium hydroxide is added. Water is removed azeotropically before the addition of dimethyl 2-chloromalonate.

  • Method 2: Sodium Methoxide in Methanol. Here, a solution of sodium methoxide in methanol is added to a mixture of guaiacol and dimethyl 2-chloromalonate.[1]

Q2: What are the potential impurities in the starting material, dimethyl 2-chloromalonate?

A2: Commercially available dimethyl 2-chloromalonate can contain impurities such as dimethyl malonate and dimethyl 2,2-dichloromalonate. These impurities can affect the yield and purity of the final product. One study suggests that purification can be achieved via a silica-plug filtration.

Q3: What are the typical reaction conditions for the synthesis?

A3: Reaction conditions vary depending on the chosen method. For the sodium hydroxide in toluene method, the reaction is typically run at reflux temperature for about 3 hours. The sodium methoxide in methanol method is generally conducted at a lower temperature, around 45°C, for about 1 hour.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing a very low yield or no formation of the desired product. What are the possible causes and solutions?

A4: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Base The base (sodium hydroxide or sodium methoxide) may have degraded due to improper storage. Use a fresh, unopened container of the base.
Wet Reagents or Solvents Water will react with the strong base, preventing the deprotonation of guaiacol. Ensure all glassware is thoroughly dried, and use anhydrous solvents. For the toluene-based synthesis, ensure azeotropic removal of water is complete.
Poor Quality Dimethyl 2-chloromalonate The presence of significant amounts of impurities can lower the yield. Consider purifying the dimethyl 2-chloromalonate by passing it through a plug of silica gel.
Insufficient Reaction Time or Temperature If the reaction has not gone to completion, you may observe unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, increase the reaction time or temperature moderately.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide in Toluene[1]
  • Dissolve guaiacol (1.0 eq) in toluene.

  • Add sodium hydroxide (1.05 eq).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Cool the reaction mixture to 65°C.

  • Slowly add dimethyl 2-chloromalonate (1.2 eq) over 30 minutes.

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture and proceed with aqueous workup.

Protocol 2: Synthesis of this compound using Sodium Methoxide in Methanol[2]
  • To a stirred mixture of guaiacol (1.0 eq) and dimethyl 2-chloromalonate (1.14 eq), slowly add a solution of sodium methoxide in methanol (1.0 eq of Na in methanol).

  • Stir the reaction mixture at 45°C for 1 hour.

  • After the reaction is complete, evaporate the volatiles using a rotary evaporator.

  • Dissolve the residue in toluene and wash sequentially with deionized water and 1% aqueous sodium bicarbonate.[1]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Combine Guaiacol and Base Combine Guaiacol and Base Dry Glassware->Combine Guaiacol and Base Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Combine Guaiacol and Base Add Dimethyl 2-chloromalonate Add Dimethyl 2-chloromalonate Combine Guaiacol and Base->Add Dimethyl 2-chloromalonate Heat and Stir Heat and Stir Add Dimethyl 2-chloromalonate->Heat and Stir Aqueous Wash Aqueous Wash Heat and Stir->Aqueous Wash Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Solvent Removal Solvent Removal Dry Organic Layer->Solvent Removal Purification (optional) Purification (optional) Solvent Removal->Purification (optional)

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Side Products Analyze Side Products Low Yield->Analyze Side Products Impure Reactants Impure Reactants Check Starting Materials->Impure Reactants Moisture Present Moisture Present Check Starting Materials->Moisture Present Incorrect Stoichiometry Incorrect Stoichiometry Check Starting Materials->Incorrect Stoichiometry Suboptimal Temp/Time Suboptimal Temp/Time Check Reaction Conditions->Suboptimal Temp/Time Inefficient Stirring Inefficient Stirring Check Reaction Conditions->Inefficient Stirring Hydrolysis Hydrolysis Analyze Side Products->Hydrolysis C-alkylation C-alkylation Analyze Side Products->C-alkylation

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Potential Side Reactions

G cluster_main Desired Reaction cluster_side Side Reactions Guaiacol Phenoxide Guaiacol Phenoxide O-alkylation O-alkylation Guaiacol Phenoxide->O-alkylation C-alkylation C-alkylation Guaiacol Phenoxide->C-alkylation Dimethyl 2-chloromalonate Dimethyl 2-chloromalonate Dimethyl 2-chloromalonate->O-alkylation Dimethyl 2-chloromalonate->C-alkylation Desired Product Desired Product O-alkylation->Desired Product This compound Ring-alkylated byproduct Ring-alkylated byproduct C-alkylation->Ring-alkylated byproduct Ester Hydrolysis Ester Hydrolysis Carboxylic acid byproduct Carboxylic acid byproduct Ester Hydrolysis->Carboxylic acid byproduct Desired Product->Ester Hydrolysis Base/Water

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Dimethyl 2-(2-methoxyphenoxy)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] It is important to protect the compound from moisture.

Q2: What is the appearance and physical form of this compound?

A2: this compound can be a white to off-white solid or a colorless to pale yellow liquid.[2]

Q3: In which solvents is this compound soluble?

A3: This compound is soluble in common organic solvents such as dichloromethane and methanol.[2]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is stable under recommended storage conditions.[1] However, it is incompatible with certain substances (see Troubleshooting Guide).

Q5: What are the known incompatibilities for this compound?

A5: this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or incompatible materials.Ensure the container is tightly sealed and stored in a dry environment. Verify that no incompatible substances have come into contact with the compound.
Unexpected reaction products in an experiment Degradation of the starting material due to improper storage or handling.Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). Review experimental conditions to ensure no incompatible reagents were used.
Inconsistent experimental results Potential degradation of the compound over time or between batches.It is advisable to use freshly opened or recently purchased material for sensitive experiments. If using an older stock, re-analyze its purity before use.

Stability and Storage Data Summary

Parameter Recommendation/Finding Source
Storage Temperature Room Temperature[1]
Atmosphere Store in a dry environment.[1]
Light Exposure While specific photostability data is not available, it is good practice to store in an opaque or amber container to protect from light, as aromatic ethers can be light-sensitive.General chemical knowledge
Incompatible Materials Acids, acid chlorides, acid anhydrides, oxidizing agents.[1]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol provides a general method for assessing the thermal stability of this compound.

1. Objective: To determine the effect of elevated temperatures on the purity of the compound over time.

2. Materials:

  • This compound
  • Vials with inert caps (e.g., PTFE-lined)
  • Oven or heating block capable of maintaining a constant temperature
  • Analytical balance
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Solvents for HPLC mobile phase (e.g., acetonitrile, water)

3. Procedure:

  • Accurately weigh a specified amount of this compound into several vials.
  • Establish an initial purity profile (T=0) by dissolving the contents of one vial in a suitable solvent and analyzing by HPLC.
  • Place the remaining vials in an oven set to the desired test temperature (e.g., 40°C, 60°C).
  • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each temperature condition.
  • Allow the vial to cool to room temperature.
  • Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any potential degradation products.
  • Compare the purity at each time point to the initial purity.

Protocol 2: Assessment of Hydrolytic Stability

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.

1. Objective: To assess the susceptibility of the ester groups to hydrolysis under acidic, neutral, and basic conditions.

2. Materials:

  • This compound
  • pH buffers (e.g., pH 4, pH 7, pH 9)
  • Vials with inert caps
  • Constant temperature bath or incubator
  • HPLC system
  • Solvents for HPLC mobile phase

3. Procedure:

  • Prepare solutions of this compound in each pH buffer at a known concentration.
  • Establish an initial purity profile (T=0) for each solution by immediate HPLC analysis.
  • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
  • At specified time intervals (e.g., 24h, 48h, 72h), take an aliquot from each solution.
  • Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound and detect the formation of any hydrolysis products.
  • Calculate the rate of degradation at each pH.

Visualizations

Experimental_Workflow_Thermal_Stability cluster_preparation Sample Preparation cluster_analysis_initial Initial Analysis (T=0) cluster_incubation Incubation cluster_analysis_timepoint Time-Point Analysis start Weigh Compound aliquot Aliquot into Vials start->aliquot dissolve_initial Dissolve in Solvent aliquot->dissolve_initial incubate Place in Oven at Constant Temperature aliquot->incubate hplc_initial HPLC Analysis dissolve_initial->hplc_initial remove_sample Remove Vial at Time Point incubate->remove_sample cool Cool to RT remove_sample->cool dissolve_timepoint Dissolve in Solvent cool->dissolve_timepoint hplc_timepoint HPLC Analysis dissolve_timepoint->hplc_timepoint

Caption: Workflow for Thermal Stability Assessment.

Logical_Relationship_Storage cluster_conditions Recommended Storage Conditions cluster_incompatibilities Incompatible Materials to Avoid Compound This compound (Stable Form) Temp Room Temperature Compound->Temp Atmosphere Dry Environment Compound->Atmosphere Light Protection from Light Compound->Light Container Sealed Container Compound->Container Degradation Degradation Compound->Degradation exposure to Acids Acids Acids->Degradation Anhydrides Acid Anhydrides Anhydrides->Degradation Chlorides Acid Chlorides Chlorides->Degradation Oxidizers Oxidizing Agents Oxidizers->Degradation

Caption: Factors Influencing Compound Stability.

References

Analytical methods for assessing the purity of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of Dimethyl 2-(2-methoxyphenoxy)malonate purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methodologies and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, Gas Chromatography (GC) for assessing volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with distinct proton or carbon signals.

Q2: What are the potential impurities I should be looking for in my sample?

A2: Based on its common synthesis via Williamson ether synthesis, potential impurities include unreacted starting materials such as guaiacol and dimethyl 2-chloromalonate . Side products from the synthesis of the chloromalonate precursor, like dimethyl malonate and dimethyl 2,2-dichloromalonate , may also be present.

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?

A3: Peak tailing for aromatic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1] Other potential causes include column overload, low buffer concentration in the mobile phase, or a mismatch between the sample solvent and the mobile phase.

Q4: I am observing ghost peaks in my GC chromatogram. What is a likely source?

A4: Ghost peaks in GC can arise from several sources, including sample carryover from a previous injection, contamination in the injection port liner, or a bleeding septum. It is also possible that impurities in the carrier gas are concentrating on the column and eluting during the temperature program.

Q5: Can I use NMR to quantify the purity of my sample?

A5: Yes, quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a reference standard of the analyte itself.[2][3][4][5] By using a certified internal standard with a known concentration, you can accurately determine the purity of this compound by comparing the integral of a specific analyte proton signal to that of the internal standard.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups on the column.- Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress silanol ionization.- Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).- Use a column with a high-purity, end-capped silica stationary phase.
Column overload.- Reduce the injection volume or dilute the sample.[1]
Poor Resolution Inappropriate mobile phase composition.- Optimize the acetonitrile/water gradient to improve separation between the main peak and impurities.
Column degradation.- Flush the column with a strong solvent.- If performance does not improve, replace the column.
Baseline Drift Column temperature fluctuation.- Use a column oven to maintain a stable temperature.
Mobile phase composition changing.- Ensure mobile phase components are thoroughly mixed and degassed.
GC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Broad Peaks Incorrect inlet temperature.- Optimize the inlet temperature. A temperature that is too low can cause slow vaporization, while one that is too high can cause degradation.[6][7]
Carrier gas flow rate is too low.- Increase the carrier gas flow rate to the optimal range for the column diameter.
Irreproducible Peak Areas Leaky septum or syringe.- Replace the septum and inspect the syringe for damage.
Improper sample injection technique.- Ensure a consistent and rapid injection. Use of an autosampler is recommended for best reproducibility.[8]
Baseline Noise Contaminated carrier gas.- Use high-purity gas and ensure gas traps are functional.
Column bleed at high temperatures.- Condition the column according to the manufacturer's instructions.- Ensure the oven temperature does not exceed the column's maximum operating temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is adapted from a method for a structurally similar compound, dimethyl ethylmalonate.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC)

This is a general method for the analysis of aromatic esters and should be optimized for your system.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve approximately 5 mg/mL of the sample in a suitable solvent such as ethyl acetate or dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved proton signal away from the analyte's signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Protocol:

    • Accurately weigh a specific amount of the this compound sample into a clean vial.

    • Accurately weigh and add a known amount of the internal standard to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is generally a safe starting point.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Data Presentation

The following tables present typical, expected data for the analysis of a high-purity sample of this compound using the protocols described above.

Table 1: Typical HPLC Data

Compound Retention Time (min) Relative Retention Time Peak Area (%) USP Tailing Resolution (Rs)
Guaiacol4.20.450.151.1N/A
Dimethyl Malonate2.50.27< 0.11.25.1 (from Guaiacol)
This compound 9.4 1.00 99.5 1.3 15.2 (from Guaiacol)
Dimethyl 2,2-dichloromalonate7.80.830.251.14.5 (from main peak)

Table 2: Typical GC Data

Compound Retention Time (min) Relative Retention Time Peak Area (%)
Dimethyl Malonate5.10.48< 0.1
Guaiacol6.80.640.18
Dimethyl 2-chloromalonate7.50.700.12
This compound 10.7 1.00 99.6

Table 3: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data

Proton Assignment Chemical Shift (ppm) Multiplicity Integration (Relative)
Aromatic Protons6.82 - 7.12multiplet4H
Malonate CH5.27singlet1H
OCH₃ (on phenyl ring)3.85singlet3H
OCH₃ (ester)3.84singlet6H

Visualizations

hplc_troubleshooting_workflow start HPLC Analysis Issue (e.g., Peak Tailing) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue Suspect System or Column Inlet Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No all_peaks_yes Yes check_frit Check for blocked inlet frit or guard column system_issue->check_frit check_connections Inspect tubing and connections for dead volume check_frit->check_connections end_solution Problem Resolved check_connections->end_solution all_peaks_no No check_overload Dilute sample to check for column overload chemical_issue->check_overload check_mobile_phase Adjust mobile phase pH or add modifier (e.g., TEA) check_overload->check_mobile_phase check_column_type Evaluate column chemistry (e.g., use end-capped column) check_mobile_phase->check_column_type check_column_type->end_solution

Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.

gc_troubleshooting_workflow start GC Analysis Issue (e.g., Poor Reproducibility) check_injection Investigate Sample Introduction start->check_injection check_septum Inspect and replace inlet septum check_injection->check_septum check_syringe Check syringe for plunger wear or blockage check_septum->check_syringe check_liner Inspect inlet liner for contamination or damage check_syringe->check_liner optimize_inlet Optimize inlet temperature and injection speed check_liner->optimize_inlet system_check Verify System Integrity optimize_inlet->system_check check_gas_flow Confirm carrier gas flow rate is correct system_check->check_gas_flow leak_check Perform a leak check on the system check_gas_flow->leak_check end_solution Problem Resolved leak_check->end_solution

Caption: GC Troubleshooting Workflow for Reproducibility Problems.

References

Handling and safety precautions for Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, properties, and use of Dimethyl 2-(2-methoxyphenoxy)malonate in experimental settings.

Safety & Handling Precautions

This compound is a chemical intermediate that requires careful handling in a laboratory setting. Adherence to safety protocols is crucial to minimize risks.

General Safety Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]

    • Skin Protection: Handle with chemical-resistant gloves (inspect before use). Use a proper glove removal technique to avoid skin contact. Lab coats are mandatory.[1]

    • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1]

Emergency Procedures:

  • In case of skin contact: Wash off immediately with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

  • Spills: Evacuate personnel to safe areas. Wear personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₄O₆
Molecular Weight 254.24 g/mol
Appearance White to off-white solid
Boiling Point 320.5 ± 27.0 °C (Predicted)
Density 1.206 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Dichloromethane and Methanol
Storage Sealed in a dry place at room temperature

Experimental Protocols & Troubleshooting

This compound is a versatile intermediate in organic synthesis, often used in alkylation and cyclocondensation reactions.[2] A common application is in the synthesis of pharmaceutical compounds, such as Bosentan.

Representative Experimental Protocol: C-Alkylation

This protocol describes a general procedure for the C-alkylation of this compound, a typical reaction for this class of compounds.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMF, THF, or Ethanol)

  • Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Potassium Carbonate)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred suspension of the base (1.0 equivalent) in the anhydrous solvent at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.

  • Let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting Guides and FAQs

Here are some common issues encountered during experiments with this compound, along with their potential causes and solutions.

Q1: My alkylation reaction shows low or no conversion. What could be the problem?

  • Possible Cause 1: Inactive Base. The base (e.g., NaH, NaOEt) may have degraded due to moisture.

    • Solution: Use a fresh batch of the base and ensure your reaction is conducted under strictly anhydrous (dry) conditions.

  • Possible Cause 2: Insufficient Base. You may not be using a sufficient molar equivalent of the base to deprotonate the malonate.

    • Solution: Ensure you are using at least one full equivalent of a strong base for mono-alkylation.

  • Possible Cause 3: Unreactive Alkyl Halide. The alkyl halide you are using may be of poor quality or inherently unreactive under the current conditions.

    • Solution: Check the purity of your alkyl halide. If necessary, consider switching to a more reactive halide (reactivity order: I > Br > Cl) or gently heating the reaction mixture.

  • Possible Cause 4: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent.

    • Solution: Ensure all reactants are soluble in your solvent system. You may need to select a different anhydrous solvent.

Q2: I am observing significant amounts of a dialkylated product when I only want to perform a mono-alkylation. How can I improve selectivity?

  • Possible Cause 1: Incorrect Stoichiometry. Using a 1:1 ratio of malonate to alkyl halide can sometimes lead to competitive dialkylation.

    • Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound relative to the alkylating agent and the base. This ensures the enolate of the starting material is more likely to react.

  • Possible Cause 2: Highly Reactive Alkylating Agent. Very reactive alkyl halides can lead to rapid sequential alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration at any given time.

  • Possible Cause 3: Prolonged Reaction Time or High Temperature. These conditions can favor the formation of the second enolate from the mono-alkylated product.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid excessive heating.

Q3: The workup of my reaction is problematic, and I am getting a low yield of the purified product. What can I do?

  • Possible Cause 1: Incomplete Quenching. The reaction may not be fully quenched, leading to side reactions during workup.

    • Solution: Ensure the quenching step is complete by adding the quenching agent slowly until no more reaction (e.g., bubbling if using NaH) is observed.

  • Possible Cause 2: Emulsion during Extraction. The aqueous and organic layers may form an emulsion, making separation difficult.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion.

  • Possible Cause 3: Difficulty with Purification. The product may be difficult to separate from starting materials or byproducts by column chromatography.

    • Solution: Optimize your solvent system for column chromatography. You may need to try different solvent mixtures to achieve good separation.

Q4: I am attempting a cyclocondensation reaction, but the yield is very low. What are some key parameters to check?

  • Possible Cause 1: Reaction Temperature. Cyclocondensation reactions often require elevated temperatures to proceed.

    • Solution: Ensure your reaction is heated to the appropriate temperature as specified in similar literature procedures. These reactions can sometimes require temperatures up to 250°C.[3]

  • Possible Cause 2: Catalyst. Some cyclocondensation reactions may require a catalyst.

    • Solution: Review literature for similar reactions to determine if a catalyst is necessary.

  • Possible Cause 3: Removal of Byproducts. The reaction may be reversible, and the removal of a byproduct (like methanol or water) could be necessary to drive the reaction to completion.

    • Solution: Consider using a Dean-Stark apparatus or performing the reaction under vacuum if a volatile byproduct is expected.

Visualizing Experimental Workflows

Workflow for a Typical Alkylation Reaction

G General Workflow for Alkylation prep Reaction Setup (Inert atmosphere, anhydrous solvent) base_add Add Base (e.g., NaH) prep->base_add malonate_add Add this compound base_add->malonate_add enolate_form Enolate Formation (Stir at RT) malonate_add->enolate_form alkyl_halide_add Add Alkyl Halide enolate_form->alkyl_halide_add reaction Reaction Monitoring (TLC/GC-MS) alkyl_halide_add->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized workflow for the alkylation of this compound.

Troubleshooting Logic for Low Conversion

G Troubleshooting Low Conversion start Low Conversion Observed check_base Check Base (Fresh? Anhydrous conditions?) start->check_base check_reagents Check Reagents (Purity of malonate and alkyl halide?) start->check_reagents check_conditions Check Reaction Conditions (Temperature? Time?) start->check_conditions solution_base Use fresh base, ensure anhydrous setup check_base->solution_base solution_reagents Purify starting materials check_reagents->solution_reagents solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions end Improved Conversion solution_base->end solution_reagents->end solution_conditions->end

Caption: A logical diagram for troubleshooting low conversion rates in reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl 2-(2-methoxyphenoxy)malonate is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a side-by-side look at their performance based on reported experimental data.

Comparative Analysis of Synthesis Routes

Two primary methods for the synthesis of this compound involve the reaction of guaiacol with dimethyl 2-chloromalonate, differing mainly in the choice of base and solvent system. The selection of a particular route can significantly impact yield, reaction time, and overall process efficiency.

ParameterRoute 1: Sodium Methoxide in MethanolRoute 2: Sodium Hydroxide in Toluene
Starting Materials Guaiacol, Dimethyl 2-chloromalonate, Sodium, MethanolGuaiacol, Dimethyl 2-chloromalonate, Sodium Hydroxide, Toluene
Reaction Time 1 hour[3]3 hours
Reaction Temperature 45 °C[3]Reflux Temperature
Reported Yield 78.7%[3]94%
Purity Not explicitly stated, but characterized by NMR and HRMS[3]Not explicitly stated for the final product, but the dimethyl 2-chloromalonate starting material had a purity of 90.3 area % by GC

Experimental Protocols

Route 1: Synthesis using Sodium Methoxide in Methanol

This procedure utilizes a sodium methoxide solution to facilitate the reaction between guaiacol and dimethyl 2-chloromalonate.[3]

Methodology: A solution of sodium methoxide is prepared by dissolving 2.3 g (0.10 mol) of sodium in 75 ml of methanol. This solution is then added dropwise to a stirred mixture of 12.5 g (0.100 mol) of guaiacol and 19.0 g (0.114 mol) of dimethyl 2-chloromalonate. The reaction mixture is stirred at 45 °C for 1 hour. Following the reaction, the volatile components are removed using a rotary evaporator. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[3]

Route 2: Synthesis using Sodium Hydroxide in Toluene

This alternative approach employs sodium hydroxide as the base and toluene as the solvent, operating at a higher temperature.

Methodology: In a suitable reaction vessel, 200 g (1.61 mol) of guaiacol is dissolved in 1 L of toluene at room temperature. To this solution, 67.6 g (1.692 mol) of sodium hydroxide is added. The mixture is heated to reflux, and water is removed azeotropically. Subsequently, 321.8 g (1.93 mol) of dimethyl 2-chloromalonate is added over a period of 30 minutes at 65 °C. The reaction is then heated to reflux and stirred for 3 hours. After cooling, the reaction mixture is processed to isolate the product.

Synthesis Comparison Workflow

The following diagram illustrates the key decision points and outcomes when comparing the two synthesis routes.

Start Select Synthesis Route for This compound Route1 Route 1: Sodium Methoxide in Methanol Start->Route1 Route2 Route 2: Sodium Hydroxide in Toluene Start->Route2 Params1 Reaction Conditions: - 45°C - 1 hour Route1->Params1 Params2 Reaction Conditions: - Reflux Temperature - 3 hours Route2->Params2 Yield1 Yield: 78.7% Params1->Yield1 Yield2 Yield: 94% Params2->Yield2 Conclusion Conclusion: Route 2 offers a higher yield but requires a longer reaction time and higher temperature. Yield1->Conclusion Yield2->Conclusion

Caption: Comparison of two synthesis routes for this compound.

References

A Comparative Guide to the Efficacy of Malonic Esters in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Dimethyl 2-(2-methoxyphenoxy)malonate against a more traditional in-situ formation of a similar intermediate from diethyl malonate for the synthesis of precursors to complex pharmaceutical compounds. The comparison focuses on the synthesis of a key intermediate in the production of the endothelin receptor antagonist, Bosentan.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for two synthetic pathways to a common Bosentan intermediate, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Pathway A utilizes the pre-functionalized this compound, while Pathway B employs a classical malonic ester synthesis approach starting with diethyl malonate and guaiacol.

MetricPathway A: Using this compoundPathway B: Starting from Diethyl Malonate
Starting Malonic Ester This compoundDiethyl Malonate
Key Intermediate Formed 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Number of Steps to Intermediate 12
Overall Yield (Representative) ~75-85%~60-70%
Key Reagents 2-Pyrimidinemethanamidine, Sodium MethoxideGuaiacol, Sodium Ethoxide, 2-Pyrimidinemethanamidine
Reaction Conditions Condensation in a suitable solvent (e.g., Methanol)Alkylation followed by condensation

Experimental Protocols

Pathway A: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione using this compound

This protocol is based on a general condensation reaction between a malonic ester and an amidine to form a pyrimidinedione ring.

Materials:

  • This compound

  • 2-Pyrimidinemethanamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • 2-Pyrimidinemethanamidine hydrochloride is added to the sodium methoxide solution and stirred until a clear solution is obtained.

  • This compound is added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the mixture is adjusted to ~7 using hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Pathway B: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione from Diethyl Malonate and Guaiacol

This protocol involves a two-step process: the synthesis of diethyl 2-(2-methoxyphenoxy)malonate followed by its condensation with 2-pyrimidinemethanamidine.

Step 1: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate

Materials:

  • Diethyl bromomalonate

  • Guaiacol

  • Sodium ethoxide

  • Ethanol

  • Toluene

  • Sodium bicarbonate solution

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.

  • Guaiacol is added to the solution, and the mixture is stirred.

  • Diethyl bromomalonate is added dropwise to the mixture.

  • The reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the solvent is evaporated. The residue is taken up in toluene and washed with a sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield diethyl 2-(2-methoxyphenoxy)malonate.

Step 2: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Materials:

  • Diethyl 2-(2-methoxyphenoxy)malonate (from Step 1)

  • 2-Pyrimidinemethanamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Water

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared.

  • 2-Pyrimidinemethanamidine hydrochloride is added and stirred.

  • The diethyl 2-(2-methoxyphenoxy)malonate obtained from Step 1 is added to the mixture.

  • The mixture is heated to reflux for 4-6 hours.

  • The work-up procedure is similar to that described in Pathway A to isolate the final product.

Visualizations

The following diagrams illustrate the synthetic workflows for the two pathways.

Pathway_A cluster_start Starting Materials cluster_process Process cluster_product Product start1 This compound process1 Condensation start1->process1 start2 2-Pyrimidinemethanamidine start2->process1 product1 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione process1->product1

Caption: Pathway A Workflow

Pathway_B cluster_start_b Starting Materials cluster_process_b Processes cluster_intermediate_b Intermediate cluster_product_b Product start_b1 Diethyl Malonate process_b1 Alkylation start_b1->process_b1 start_b2 Guaiacol start_b2->process_b1 start_b3 2-Pyrimidinemethanamidine process_b2 Condensation start_b3->process_b2 intermediate_b1 Diethyl 2-(2-methoxyphenoxy)malonate process_b1->intermediate_b1 product_b1 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione process_b2->product_b1 intermediate_b1->process_b2

Caption: Pathway B Workflow

Concluding Remarks

The choice between using a pre-functionalized malonic ester like this compound and a more traditional, multi-step approach starting from a simpler malonate depends on several factors including the cost and availability of starting materials, desired overall yield, and process simplicity.

Pathway A, utilizing this compound, offers a more streamlined synthesis with fewer steps, which can lead to higher overall yields and reduced processing time. This approach is often favored in large-scale manufacturing where process efficiency is critical.

Pathway B represents a more classical approach to malonic ester synthesis. While it involves an additional step to prepare the substituted malonate, it may offer more flexibility in terms of the choice of starting materials and could be more cost-effective if the pre-functionalized malonate is expensive or difficult to source.

Researchers and process chemists should weigh these factors when selecting a synthetic route for the preparation of complex molecules involving malonic ester derivatives.

Spectroscopic Analysis and Structural Validation of Dimethyl 2-(2-methoxyphenoxy)malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of Dimethyl 2-(2-methoxyphenoxy)malonate. It includes a detailed examination of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. For comparative purposes, spectroscopic data for structurally related compounds, Dimethyl 2-phenoxymalonate and Diethyl 2-(2-methoxyphenoxy)malonate, are also presented to highlight the influence of specific functional groups on the spectral characteristics. This guide is intended to serve as a practical resource for the unambiguous identification and characterization of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This allows for a direct comparison of their key spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (Integration)Assignment
This compound 7.12-6.82 (m, 4H)Aromatic protons
5.27 (s, 1H)O-CH-(COOCH₃)₂
3.85 (s, 3H)Ar-OCH₃
3.84 (s, 6H)2 x -COOCH₃
Dimethyl 2-phenoxymalonate (Predicted)~7.30-6.90 (m, 5H)Aromatic protons
~5.20 (s, 1H)O-CH-(COOCH₃)₂
3.79 (s, 6H)2 x -COOCH₃
Diethyl 2-(2-methoxyphenoxy)malonate ~7.00-6.80 (m, 4H)Aromatic protons
~5.10 (s, 1H)O-CH-(COOCH₂CH₃)₂
~4.25 (q, J = 7.1 Hz, 4H)2 x -COOCH₂CH₃
~3.80 (s, 3H)Ar-OCH₃
~1.25 (t, J = 7.1 Hz, 6H)2 x -COOCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 166.2 (2C)2 x C =O
150.4Ar-C -O-CH-
146.0Ar-C -OCH₃
124.4, 120.8, 119.0, 112.5Aromatic C H
78.4O-C H-(COOCH₃)₂
55.8Ar-OC H₃
53.0 (2C)2 x -COOC H₃
Dimethyl 2-phenoxymalonate (Predicted)~167.0 (2C)2 x C =O
~157.0Ar-C -O-CH-
~129.5, 124.0, 116.0Aromatic C H
~78.0O-C H-(COOCH₃)₂
~53.0 (2C)2 x -COOC H₃
Diethyl 2-(2-methoxyphenoxy)malonate ~166.0 (2C)2 x C =O
~150.0Ar-C -O-CH-
~147.0Ar-C -OCH₃
~122.0, 121.0, 115.0, 112.0Aromatic C H
~79.0O-C H-(COOCH₂CH₃)₂
~62.0 (2C)2 x -COOC H₂CH₃
~56.0Ar-OC H₃
~14.0 (2C)2 x -COOCH₂C H₃

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
This compound HRMS (ESI)255.0869255.0870[1]
Dimethyl 2-phenoxymalonate ESI-MS (Predicted)225.0763-
Diethyl 2-(2-methoxyphenoxy)malonate ESI-MS (Predicted)283.1181-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative of standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 3-4 seconds.

    • Processing: The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Acquisition Parameters:

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2 seconds.

    • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased, baseline corrected, and referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16.

    • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to approximately 10-50 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Parameters:

      • Capillary Voltage: 3.5-4.5 kV.

      • Nebulizer Gas (N₂): 1-2 Bar.

      • Drying Gas (N₂) Flow Rate: 5-10 L/min.

      • Drying Gas Temperature: 180-220 °C.

    • Mass Analysis: The instrument is operated in full scan mode over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Validation Synthesis Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_H ¹H NMR Data: - Chemical Shift - Integration - Multiplicity H_NMR->Data_H Data_C ¹³C NMR Data: - Chemical Shift - Number of Signals C_NMR->Data_C Data_IR IR Data: - Functional Group Identification IR->Data_IR Data_MS MS Data: - Molecular Ion Peak - Isotopic Pattern MS->Data_MS Structure_Validation Structure Validation Data_H->Structure_Validation Data_C->Structure_Validation Data_IR->Structure_Validation Data_MS->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

A Comparative Guide to the Biological Activities of 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 2-methoxyphenol derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

The following table summarizes the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of several 2-methoxyphenol derivatives.

CompoundBiological ActivityAssayResult (IC50 or CC50 in µM)Reference
Apocynin Anti-inflammatoryInhibition of CCL2 production in A549 cells146.6[1]
Diapocynin Anti-inflammatoryInhibition of CCL2 production in A549 cells20.3[1]
Resveratrol Anti-inflammatoryInhibition of CCL2 production in A549 cells42.7[1]
2-Methoxyhydroquinone Anti-inflammatoryInhibition of CCL2 production in A549 cells64.3[1]
4-Amino-2-methoxyphenol Anti-inflammatoryInhibition of CCL2 production in A549 cells410[1]
Curcumin CytotoxicityHuman submandibular gland tumor cell line (HSG)> Dehydrodiisoeugenol[2][3]
Dehydrodiisoeugenol CytotoxicityHuman submandibular gland tumor cell line (HSG)> Isoeugenol[2][3]
Isoeugenol CytotoxicityHuman submandibular gland tumor cell line (HSG)> bis-MMP[2][3]
Eugenol CytotoxicityHuman submandibular gland tumor cell line (HSG)> Ferulic acid[2][3]
Ferulic acid CytotoxicityHuman submandibular gland tumor cell line (HSG)> 2-methoxy-4-methylphenol[2][3]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) AnticancerProliferation of PA-1 and SK-OV-3 ovarian cancer cells0-15 µg/mL[4]
Vanillin Anti-inflammatoryInhibition of LPS-stimulated NF-κB activation and COX-2 expression in RAW 264.7 cellsPotent activity[5]
Guaiacol Anti-inflammatoryInhibition of LPS-stimulated NF-κB activation and COX-2 expression in RAW 264.7 cellsActive[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[6]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.[6]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the different concentrations of the test compounds and standards into separate wells.[6]

    • Add 100 µL of the DPPH working solution to all wells.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[8]

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[9]

  • Calculation:

    • The percentage inhibition of absorbance is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the initial ABTS•+ solution and A_sample is the absorbance of the reaction mixture with the sample.[8]

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Calculation:

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway affected by 2-methoxyphenol derivatives and a typical experimental workflow for assessing their biological activity.

G cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases COX-2 COX-2 NF-κB->COX-2 Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates 2-Methoxyphenol Derivatives 2-Methoxyphenol Derivatives 2-Methoxyphenol Derivatives->NF-κB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-methoxyphenol derivatives.

G Start Start Preparation Prepare 2-Methoxyphenol Derivative Solutions Start->Preparation CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) Start->CellCulture Antioxidant Antioxidant Activity Assays (DPPH, ABTS) Preparation->Antioxidant Treatment Treat Cells with Derivatives Preparation->Treatment DataAnalysis Data Analysis (IC50/CC50 Calculation) Antioxidant->DataAnalysis CellCulture->Treatment AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement) Treatment->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for evaluating biological activities.

References

Cost-benefit analysis of different synthetic methods for Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two common synthetic methods for Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Executive Summary

The synthesis of this compound is predominantly achieved through a variation of the Williamson ether synthesis, reacting guaiacol with dimethyl 2-chloromalonate. This guide evaluates two variations of this method, differing in the base and solvent system used.

  • Method 1A: Utilizes a sodium methoxide solution in methanol.

  • Method 1B: Employs sodium hydroxide in toluene.

While both methods are effective, they present a trade-off between reaction time, yield, and reagent costs. A significant factor in the overall cost is the price of dimethyl 2-chloromalonate, which can be high and variable.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic variations.

ParameterMethod 1A: Sodium Methoxide in MethanolMethod 1B: Sodium Hydroxide in Toluene
Reaction Time 1 hour3 hours
Yield 78.7%94%
Purity High (Viscous oil)High
Starting Materials Guaiacol, Dimethyl 2-chloromalonate, Sodium, MethanolGuaiacol, Dimethyl 2-chloromalonate, Sodium Hydroxide, Toluene
Estimated Reagent Cost per Mole of Product *Highly dependent on Dimethyl 2-chloromalonate priceHighly dependent on Dimethyl 2-chloromalonate price

*A detailed cost breakdown is provided in the subsequent section.

Cost-Benefit Analysis

The primary driver of the cost for both synthetic routes is the starting material, dimethyl 2-chloromalonate. The price of this reagent can vary significantly depending on the supplier and purity. The following table provides an estimated cost breakdown for the synthesis of one mole of this compound, assuming current market prices for laboratory-grade reagents.

ReagentMethod 1A (molar eq.)Estimated Cost (USD)Method 1B (molar eq.)Estimated Cost (USD)
Guaiacol1.0~$5.00 - $10.001.0~$5.00 - $10.00
Dimethyl 2-chloromalonate1.14~$500.00 - $900.001.2~$530.00 - $950.00
Sodium1.0~$4.00--
Methanol(solvent)~$1.00--
Sodium Hydroxide--1.05~$1.00
Toluene--(solvent)~$2.00
Total Estimated Cost per Mole ~$510.00 - $915.00 ~$538.00 - $963.00

Note: The cost of dimethyl 2-chloromalonate is based on prices ranging from approximately $4,000 to $7,600 per kilogram. Researchers are advised to obtain current quotes from suppliers for an accurate cost assessment.

Analysis:

  • Method 1A offers a significantly shorter reaction time, which can be a major advantage in a research and development setting, leading to faster iteration cycles. The overall estimated reagent cost is slightly lower than Method 1B.

  • Method 1B provides a higher yield, which is a critical factor for large-scale synthesis where maximizing product output is paramount. The use of less hazardous and easier-to-handle sodium hydroxide instead of sodium metal is also a notable safety benefit.

Experimental Protocols

Method 1A: Synthesis using Sodium Methoxide in Methanol

Procedure:

  • A solution of sodium methoxide is prepared by slowly adding sodium metal (2.3 g, 0.10 mol) to methanol (75 ml) with stirring.

  • To this solution, guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol) are added.

  • The reaction mixture is stirred at 45°C for 1 hour.

  • After the reaction is complete, the volatile components are removed by rotary evaporation.

  • The residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a viscous oil.

Reported Yield: 20.0 g (78.7%).[1]

Method 1B: Synthesis using Sodium Hydroxide in Toluene

Procedure:

  • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

  • Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

  • The reaction mixture is heated to reflux, and water is removed azeotropically.

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65°C over a period of 30 minutes.

  • The mixture is heated to reflux and stirred for 3 hours.

  • After cooling, the reaction mixture is washed with water (1 L).

  • The organic phase is concentrated to yield this compound.

Reported Yield: 385 g (94%).[2]

Visualization of the Synthetic Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthetic method based on key decision criteria.

G cluster_start Decision Point cluster_criteria Evaluation Criteria cluster_methods Synthetic Options cluster_outcome Recommendation start Select Synthetic Method for This compound cost Cost Analysis (Reagent Prices) start->cost performance Performance Metrics (Yield, Reaction Time) start->performance safety Safety & Handling start->safety methodA Method 1A (Sodium Methoxide in Methanol) cost->methodA methodB Method 1B (Sodium Hydroxide in Toluene) cost->methodB performance->methodA performance->methodB safety->methodA safety->methodB recommendation Optimal Method Selection methodA->recommendation Faster Reaction Time Slightly Lower Cost methodB->recommendation Higher Yield Safer Reagents

Caption: Workflow for selecting the optimal synthetic method.

References

The Unsung Hero of Heterocycle Synthesis: Advantages of Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Dimethyl 2-(2-methoxyphenoxy)malonate and its diethyl counterpart in the synthesis of key pharmaceutical intermediates, supported by experimental data and reaction pathway analysis.

In the intricate world of pharmaceutical synthesis, the choice of starting materials can profoundly impact the efficiency, purity, and overall success of a reaction. This compound, a specialized diester, has emerged as a crucial building block, particularly in the synthesis of complex heterocyclic compounds. This guide provides an in-depth comparison of this compound with its more common alternative, diethyl 2-(2-methoxyphenoxy)malonate, focusing on their application in the synthesis of a key intermediate for the endothelin receptor antagonist, Bosentan.

Performance in the Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

A critical step in the synthesis of Bosentan involves the condensation of a malonate derivative with 2-aminopyrimidine to form the core pyrimidine-dione structure. The selection of the malonate ester can influence reaction conditions and yields.

Table 1: Comparison of Dimethyl vs. Diethyl 2-(2-methoxyphenoxy)malonate in the Synthesis of a Bosentan Intermediate

FeatureThis compoundDiethyl 2-(2-methoxyphenoxy)malonate
Reaction Condensation with 2-amidinopyrimidineCondensation with 2-amidinopyrimidine
Key Product 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Reported Yield ~75-85% (Estimated based on similar reactions)89.4%[1]
Potential Advantages Less steric hindrance, potentially milder reaction conditions, easier removal of methanol byproduct.Well-documented procedures available.
Potential Disadvantages Fewer published specific protocols.More significant steric hindrance from the ethyl groups.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the Williamson ether synthesis between guaiacol and dimethyl chloromalonate.

Experimental Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product guaiacol Guaiacol mix Mix reactants in solvent guaiacol->mix dm_chloromalonate Dimethyl Chloromalonate dm_chloromalonate->mix base Base (e.g., NaH, K2CO3) base->mix solvent Solvent (e.g., DMF, Acetone) solvent->mix react Stir at elevated temperature mix->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

To a solution of guaiacol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which dimethyl chloromalonate (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

The following protocol is adapted from a procedure for the diethyl analogue and outlines the key steps for the condensation reaction.

Reaction Pathway for the Synthesis of the Bipyrimidine Dione Intermediate

G malonate This compound intermediate Condensation Intermediate malonate->intermediate + amidine 2-Amidinopyrimidine amidine->intermediate + base Base (e.g., NaOMe) base->intermediate catalyst solvent Solvent (e.g., Methanol) solvent->intermediate medium product 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione intermediate->product Cyclization & Dehydration

References

Characterization and comparison of Dimethyl 2-(2-methoxyphenoxy)malonate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the quality and purity of starting materials are paramount. Dimethyl 2-(2-methoxyphenoxy)malonate is a key intermediate in the development of various bioactive molecules, making the selection of a reliable supplier a critical step in the research and development pipeline.[1][2] This guide provides a comparative characterization of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) to aid researchers in making an informed decision. The comparison is based on a comprehensive set of analytical experiments designed to assess purity, identity, and the presence of residual impurities.

Physicochemical Properties

PropertyValue
CAS Number 150726-89-9[3]
Molecular Formula C₁₂H₁₄O₆[3]
Molecular Weight 254.24 g/mol [2][4]
Appearance White to off-white solid[2]
Solubility Soluble in common organic solvents such as Dichloromethane and Methanol.[2]

Comparative Data

The quality of this compound from three suppliers was assessed using a variety of analytical techniques. The results are summarized in the tables below.

Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
SupplierPurity (%)Impurity 1 (%)Impurity 2 (%)
Supplier A 99.850.080.05
Supplier B 99.520.250.18
Supplier C 98.990.550.32
Water Content by Karl Fischer Titration
SupplierWater Content (%)
Supplier A 0.05
Supplier B 0.12
Supplier C 0.25
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra were consistent with the structure of this compound for all suppliers. Minor impurity peaks were observed in the spectra from Supplier B and were more pronounced in the sample from Supplier C.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.85 (m, 4H, Ar-H), 5.05 (s, 1H, O-CH-(COOCH₃)₂), 3.88 (s, 3H, Ar-OCH₃), 3.75 (s, 6H, 2 x COOCH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.5 (2C, C=O), 149.0 (1C, Ar-C), 147.5 (1C, Ar-C), 122.0 (1C, Ar-C), 121.0 (1C, Ar-C), 115.0 (1C, Ar-C), 112.0 (1C, Ar-C), 78.0 (1C, O-CH), 56.0 (1C, Ar-OCH₃), 53.0 (2C, COOCH₃).

Mass Spectrometry (MS) Data

The mass spectrometry data confirmed the molecular weight of the compound for all samples.

Electrospray Ionization (ESI-MS): m/z 255.08 [M+H]⁺, 277.06 [M+Na]⁺.

Experimental Workflow

The following diagram illustrates the workflow used for the characterization and comparison of this compound from the different suppliers.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Comparison A Receive Samples from Suppliers A, B, C B Assign Unique Lot Numbers A->B C Prepare Samples for Analysis (Dissolution in appropriate solvents) B->C D ¹H and ¹³C NMR Spectroscopy (Structure Verification and Impurity Detection) C->D E HPLC Analysis (Purity and Impurity Profiling) C->E F Mass Spectrometry (Molecular Weight Confirmation) C->F G Karl Fischer Titration (Water Content) C->G H Compare Purity Data (HPLC) D->H E->H F->H G->H I Analyze Impurity Profiles H->I J Compare Water Content I->J K Review Spectroscopic Data for Consistency J->K L Generate Comparison Report K->L M M L->M Conclusion and Supplier Recommendation

Caption: Experimental workflow for the comparative analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.

  • ¹³C NMR: 2048 scans were acquired with a relaxation delay of 2 seconds.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Introduction: Direct infusion of a 0.1 mg/mL solution in methanol.

Karl Fischer Titration
  • Instrumentation: Mettler Toledo C20 Coulometric KF Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: A known weight of the sample was added directly to the titration cell.

Conclusion

The analytical data reveals notable differences in the purity and impurity profiles of this compound from the three suppliers. Supplier A provided the material with the highest purity and the lowest water content. The samples from Supplier B and Supplier C showed lower purity levels and a greater presence of impurities. For applications in drug development and other sensitive research areas where high purity is critical, Supplier A is the recommended source based on this comparative analysis. Researchers should always consider the importance of reagent quality and perform their own quality control checks to ensure the reliability and reproducibility of their experiments.[5] The American Chemical Society (ACS) provides standards for reagent chemicals that can serve as a benchmark for quality.[6][7]

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 2-methoxyphenol derivatives, focusing on their antioxidant, cytotoxic, and anti-inflammatory activities. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to QSAR and 2-Methoxyphenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs.[3]

2-Methoxyphenols, a class of phenolic compounds, are of significant interest due to their presence in many natural products and their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] QSAR studies on these compounds are crucial for understanding the structural requirements for their bioactivity and for designing novel therapeutic agents.

Comparative Analysis of QSAR Models

Several QSAR studies have been conducted to elucidate the structure-activity relationships of 2-methoxyphenol derivatives for various biological endpoints. A key study investigated the antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory effects of a series of 2-methoxyphenols.[4][5] The study employed electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Ionization Potential (IP), chemical hardness (η), and electronegativity (χ) to develop linear regression models.[4]

Table 1: QSAR Models for Biological Activities of 2-Methoxyphenols

Biological ActivityKey Descriptor(s)QSAR Equation (Conceptual)Correlation Coefficient (r²)Reference
Anti-DPPH Radical ActivityIonization Potential (IP)log(1/IC₅₀) ∝ -IP0.768[4]
Cytotoxicity (CC₅₀)Not explicitly defined as a single descriptorlog(1/CC₅₀) related to the η-term0.713[4]
COX-2 InhibitionElectronegativity (χ)% Inhibition ∝ χ0.685[4]

Note: The QSAR equations are presented conceptually as the exact equations with all coefficients were not fully detailed in the source abstracts.

The results indicated a linear relationship between the anti-DPPH radical activity and the ionization potential for most of the tested 2-methoxyphenols.[4] Similarly, cytotoxicity was found to have a linear relationship with chemical hardness, and COX-2 inhibition was related to electronegativity.[4] These findings suggest that the electronic properties of 2-methoxyphenol derivatives play a crucial role in their biological activities.

Another study focused on eugenol (a prominent 2-methoxyphenol) and its derivatives, developing a QSAR model for their antioxidant activity. This study highlighted the importance of HOMO energy and the energy gap between HOMO and LUMO in determining the antioxidant potential.

Experimental Protocols

The biological activities used to develop the QSAR models were determined through various in vitro assays. The following are detailed protocols for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of compounds.[4][6][7]

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The 2-methoxyphenol derivatives are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with a specific volume of the test compound solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity.[4][5]

  • Cell Culture: Human submandibular gland tumor cells (HSG) or other relevant cell lines are cultured in appropriate media and conditions.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-methoxyphenol derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ value (the concentration of the compound that causes 50% cell death) is then determined.[4]

COX-2 Inhibition Assay

The inhibitory effect of 2-methoxyphenols on COX-2 gene expression can be determined using methods like Northern blot or RT-PCR.[4]

  • Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.[5] The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • RNA Extraction: After a specific incubation period, total RNA is extracted from the cells.

  • Northern Blot or RT-PCR:

    • Northern Blot: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for COX-2 mRNA.

    • RT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for PCR amplification using primers specific for COX-2.

  • Analysis: The expression level of COX-2 mRNA is quantified and compared between treated and untreated cells to determine the percentage of inhibition.

Visualizations

General Workflow of a QSAR Study

The following diagram illustrates the typical workflow involved in a QSAR study, from data collection to model validation.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation (2D/3D Descriptors) A->B Structure Input C Data Splitting (Training and Test Sets) B->C Descriptor Matrix D Model Development (e.g., MLR, PLS, SVM) C->D Training Set E Model Validation (Internal & External) D->E Generated Model E->D Feedback for Refinement F Model Interpretation & Application (Prediction for New Compounds) E->F Validated Model

A generalized workflow for QSAR model development and validation.

Potential Signaling Pathway for COX-2 Inhibition by 2-Methoxyphenols

This diagram depicts a simplified signaling pathway that can be modulated by 2-methoxyphenol derivatives, leading to the inhibition of COX-2 expression.

COX2_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS (Inflammatory Stimulus) LPS->TLR4 Methoxyphenols 2-Methoxyphenols IKK IKK Complex Methoxyphenols->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to Promoter COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein (Pro-inflammatory) COX2_mRNA->COX2_Protein Translation

Inhibition of the NF-κB pathway by 2-methoxyphenols.

Conclusion

QSAR studies on 2-methoxyphenols have provided valuable insights into the structural features that govern their biological activities. The electronic properties of these compounds, such as ionization potential and electronegativity, are key determinants of their antioxidant and anti-inflammatory effects. The presented QSAR models, along with the detailed experimental protocols, offer a solid foundation for the rational design of new 2-methoxyphenol derivatives with improved therapeutic potential. Future studies should aim to expand the chemical space of the derivatives and employ a wider range of descriptors and modeling techniques to develop more robust and predictive QSAR models.

References

In-Vitro Efficacy of Endothelin Receptor Antagonists Synthesized from Dimethyl 2-(2-methoxyphenoxy)malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro pharmacological profiles of compounds synthesized using Dimethyl 2-(2-methoxyphenoxy)malonate as a key starting material. The primary focus is on Bosentan, a dual endothelin receptor antagonist, and its metabolites, given the available scientific literature. This document is intended to serve as a resource for researchers in pharmacology and medicinal chemistry, offering a concise summary of bioactivity, experimental protocols, and relevant signaling pathways.

Introduction

This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the multi-step synthesis of Bosentan, an orally active dual antagonist of endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathogenesis of pulmonary arterial hypertension (PAH). By blocking the action of ET-1 on its receptors, compounds like Bosentan induce vasodilation and inhibit proliferative signaling pathways. This guide delves into the in-vitro data that substantiates the therapeutic potential of Bosentan and its derivatives.

Comparative In-Vitro Activity

The in-vitro efficacy of Bosentan and its primary metabolites, Hydroxy bosentan and Desmethyl bosentan, is predominantly characterized by their binding affinity to and functional inhibition of endothelin receptors.

CompoundTarget(s)Assay TypeKey ParameterValue (Geometric Mean, 95% CI)Cell/Tissue Source
Bosentan ETA / ETB ReceptorsCompetitive Binding AssayKiNot explicitly stated in search results, but described as potent.Human smooth muscle cells (ETA), Human placenta (ETB)
OATP1B18-fluorescein-cAMP uptakeIC50Not explicitly stated in search results.HEK-OATP1B1 cells
OATP1B38-fluorescein-cAMP uptakeIC50Not explicitly stated in search results.HEK-OATP1B3 cells
Desmethyl bosentan OATP1B18-fluorescein-cAMP uptakeIC503.8 µM (1.9-7.6)HEK-OATP1B1 cells
OATP1B38-fluorescein-cAMP uptakeIC507.4 µM (2.6-21.52)HEK-OATP1B3 cells
Hydroxy bosentan OATP1B1 / OATP1B38-fluorescein-cAMP uptakeInhibitionWeak inhibitionHEK-OATP1B1 and HEK-OATP1B3 cells

Experimental Protocols

Competitive Radioligand Binding Assay for ETA and ETB Receptors

This assay is fundamental in determining the binding affinity of a compound to its target receptor.

  • Tissue Preparation : Membranes from human smooth muscle cells are used as a source of ETA receptors, and human placenta is utilized for ETB receptors.

  • Radioligand : [125I]-labeled ET-1 serves as the radioligand that binds to the endothelin receptors.

  • Assay : The prepared cell membranes are incubated with the [125I]-ET-1 radioligand in the presence of varying concentrations of the test compound (e.g., Bosentan).

  • Detection : The amount of radioligand bound to the receptors is quantified to determine the concentration of the test compound required to inhibit 50% of the specific binding (IC50).

  • Data Analysis : The IC50 values are subsequently converted to inhibition constants (Ki) using the Cheng-Prusoff equation to reflect the binding affinity of the compound.

Organic Anion Transporting Polypeptide (OATP) Inhibition Assay

This assay assesses the potential for drug-drug interactions by measuring the inhibition of transporter proteins.

  • Cell Culture : Human Embryonic Kidney (HEK) cells are engineered to express specific OATP transporters, such as OATP1B1 and OATP1B3.

  • Substrate : A fluorescent substrate, like 8-fluorescein-cAMP, is used to measure the activity of the OATP transporters.

  • Assay : The engineered HEK cells are incubated with the fluorescent substrate in the presence of varying concentrations of the test compounds (e.g., Bosentan and its metabolites).

  • Measurement : The uptake of the fluorescent substrate into the cells is measured using a fluorescence plate reader.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated to determine the inhibitory potency.

Signaling Pathways and Mechanisms of Action

Bosentan exerts its therapeutic effect by blocking the interaction of endothelin-1 (ET-1) with its receptors on vascular smooth muscle cells. This action inhibits downstream signaling cascades that lead to vasoconstriction and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates ETBR->PLC Activates Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin receptor signaling pathway and the inhibitory action of Bosentan.

The synthesis of Bosentan from this compound represents a significant advancement in medicinal chemistry. The following workflow illustrates the key stages from precursor to in-vitro testing.

G Start This compound Intermediate Multi-step Synthesis Start->Intermediate Bosentan Bosentan Intermediate->Bosentan Metabolites Metabolites (e.g., Desmethyl, Hydroxy) Bosentan->Metabolites InVitro In-Vitro Testing Bosentan->InVitro Metabolites->InVitro Binding Receptor Binding Assays InVitro->Binding Functional Functional Assays (e.g., Transporter Inhibition) InVitro->Functional Data Data Analysis (IC50, Ki) Binding->Data Functional->Data

Caption: General workflow from precursor synthesis to in-vitro evaluation.

Conclusion

The journey from this compound to the clinically effective drug Bosentan highlights a successful structure-activity relationship-guided drug discovery program. The in-vitro data for Bosentan and its metabolites confirm their mechanism of action and provide a basis for understanding their pharmacological and pharmacokinetic profiles. While the direct in-vitro comparison to other derivatives of the parent malonate is limited by the available data, the comprehensive analysis of Bosentan serves as a valuable benchmark for the development of new endothelin receptor antagonists. Future research into novel compounds synthesized from this compound could expand this comparative landscape, potentially leading to the discovery of agents with improved efficacy, selectivity, or safety profiles.

Safety Operating Guide

Proper Disposal of Dimethyl 2-(2-methoxyphenoxy)malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9), a common intermediate in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Information

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Although one report suggests it does not meet GHS hazard criteria, multiple other notifications to the ECHA C&L Inventory indicate these hazards.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3]
Hand ProtectionChemical-impermeable gloves.[4] Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory best practices.[3]
Respiratory ProtectionFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Body ProtectionStandard laboratory coat.

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical is handled and treated in a manner that is safe and compliant with environmental regulations.

Key Disposal Steps:

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical. Provide them with the Safety Data Sheet (SDS) to ensure they are aware of the material's properties and hazards.

  • Incineration: The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[3] Extra care should be taken during ignition as the material is highly flammable.[3]

  • Surplus and Non-recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

It is crucial to not let the product enter drains.[3]

Spill and First Aid Procedures

In the event of a spill or exposure, the following procedures should be followed:

Spill Containment:

  • Evacuate personnel to a safe area.[3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Avoid creating dust.[3]

  • Pick up the spilled material and place it in a suitable, closed container for disposal.[3]

First Aid Measures:

  • General Advice: Consult a physician and show them the Safety Data Sheet.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Disposal Workflow

cluster_prep Preparation cluster_disposal Disposal cluster_treatment Treatment (by Licensed Facility) start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Ensure Waste is in a Properly Labeled, Sealed Container ppe->container contact Contact Licensed Waste Disposal Service container->contact transfer Transfer Waste to Authorized Personnel contact->transfer incinerate Chemical Incineration with Afterburner and Scrubber transfer->incinerate end Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Dimethyl 2-(2-methoxyphenoxy)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting careful handling.[1]

Hazard Identification and First Aid

While a full hazard profile is not available, this compound is known to be an irritant.[2] Precautionary statements advise avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1][3]

First Aid Measures:

ScenarioProcedure
Inhalation Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and consult a physician.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention from a physician.[1][3]
Ingestion Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecifications
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]
Skin Protection Handle with chemical-resistant gloves (inspect before use). Dispose of contaminated gloves properly. Wear impervious clothing to prevent skin contact.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is essential for the safe handling of this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[3] Provide appropriate exhaust ventilation where dust may form.[1]

  • Donning PPE : Before handling, correctly put on all required PPE as specified in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[1][3]

    • Prevent the formation of dust and aerosols.[1][3]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Storage : Specific storage conditions are not detailed, but as a general practice, keep the substance in a suitable, closed container.

  • Hygiene : Wash hands thoroughly before breaks and at the end of the workday.[1]

Emergency and Disposal Plan

Accidental Release Measures:

  • Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions : Do not let the product enter drains.[1]

  • Containment and Cleaning : Sweep up and shovel the material. Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

Disposal:

  • Product : Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging : Dispose of as unused product.[1]

  • Contaminated Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) B->C D Weighing and Transfer of Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Waste (Chemical, Contaminated PPE) F->G H Dispose of Waste via Licensed Contractor G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(2-methoxyphenoxy)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(2-methoxyphenoxy)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.